6-Fluoropyridazine-3-sulfonyl fluoride
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
6-fluoropyridazine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQAUJYLSBTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties & SuFEx Utility of 6-Fluoropyridazine-3-sulfonyl fluoride: A Technical Guide
Topic: Chemical Properties of 6-Fluoropyridazine-3-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoropyridazine-3-sulfonyl fluoride (CAS: 2174001-21-7) represents a high-value "dual-warhead" scaffold in modern medicinal chemistry. Unlike standard phenyl sulfonyl fluorides, this heteroaromatic system integrates two distinct electrophilic sites with orthogonal reactivity profiles: the Sulfur(VI) Fluoride Exchange (SuFEx) handle at C3 and the Nucleophilic Aromatic Substitution (S_NAr) active fluorine at C6.
This guide analyzes the molecule not merely as a reagent, but as a bifunctional linchpin capable of modular library generation and targeted covalent inhibition. Its utility is grounded in the "Goldilocks" stability of the sulfonyl fluoride group—stable to hydrolysis yet highly reactive toward specific protein residues under catalytic conditions—combined with the electron-deficient pyridazine core that activates the C6-position for rapid diversification.
Molecular Architecture & Physiochemical Profile
The reactivity of 6-Fluoropyridazine-3-sulfonyl fluoride is dictated by the electronic push-pull nature of the pyridazine ring (1,2-diazine).
| Property | Value / Description | Significance |
| CAS Number | 2174001-21-7 | Unique identifier for procurement/database search.[1] |
| Molecular Formula | C₄H₂F₂N₂O₂S | Compact, fragment-like scaffold. |
| Molecular Weight | 180.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Core Structure | Pyridazine (1,2-diazine) | Electron-deficient heterocycle; N-N bond lowers LUMO energy, increasing electrophilicity. |
| C3 Substituent | Sulfonyl Fluoride (-SO₂F) | SuFEx warhead; strong electron-withdrawing group (EWG). |
| C6 Substituent | Fluorine (-F) | S_NAr leaving group; activated by para-SO₂F and ring nitrogens. |
| Solubility | DMSO, DMF, MeCN, DCM | Soluble in polar aprotic solvents; limited aqueous solubility without cosolvents. |
| Stability | High (Hydrolytic) | Resists hydrolysis at neutral pH (unlike -SO₂Cl); stable in plasma. |
Mechanistic Reactivity Profile
The defining feature of this molecule is its Orthogonal Electrophilicity . The researcher can selectively activate one site over the other by modulating pH, temperature, and catalysis.
The C6-Fluorine: S_NAr Reactivity (The "Fast" Handle)
The fluorine atom at position 6 is exceptionally labile toward nucleophilic aromatic substitution.
-
Activation: The pyridazine ring is inherently electron-poor. The sulfonyl group at C3 (para-position relative to C6) acts as a powerful electron-withdrawing group, further stabilizing the Meisenheimer complex intermediate.
-
Nucleophiles: Reacts rapidly with amines, thiols, and alkoxides.
-
Conditions: Typically proceeds at Room Temperature (RT) or mild heating (40–60°C) with a weak base (e.g., DIPEA, K₂CO₃).
The C3-Sulfonyl Fluoride: SuFEx Reactivity (The "Latent" Handle)
The sulfonyl fluoride group is chemically inert to standard nucleophilic attack (e.g., by water or alcohols) in the absence of activation, a property termed "kinetic stability."
-
Activation: Requires specific SuFEx conditions, such as:
-
Silicon activation: Silyl ethers + Bifluoride catalyst (e.g., TBAF).
-
Protein Environment: Proximity-induced reaction with Tyr, Lys, His, or Ser residues.
-
-
Selectivity: It does not react with "soft" nucleophiles (like thiols) as readily as Michael acceptors, reducing off-target toxicity (e.g., glutathione depletion).
Reactivity Visualization
The following diagram illustrates the dual-pathway logic for library synthesis.
Caption: Orthogonal functionalization pathways. The C6-F site is typically modified first via S_NAr to attach a ligand, leaving the SO2F intact for subsequent covalent protein engagement.
Synthetic Protocols
Synthesis of the Core Scaffold
While commercially available, the synthesis typically follows the oxidative chlorination of the thiol followed by halogen exchange.
-
Precursor: 6-Fluoropyridazine-3-thiol (or 3,6-difluoropyridazine via substitution).
-
Oxidation: Treatment with NaOCl (bleach) or Cl₂ in acetic acid/water yields 6-fluoropyridazine-3-sulfonyl chloride.
-
Fluorination (Halex): Reaction with KHF₂ or KF in MeCN/Water converts the unstable sulfonyl chloride to the stable sulfonyl fluoride.
Protocol: S_NAr Functionalization (Library Generation)
Objective: To attach a targeting ligand (amine) to the C6 position while preserving the SO2F warhead.
Reagents:
-
6-Fluoropyridazine-3-sulfonyl fluoride (1.0 equiv)[1]
-
Amine R-NH₂ (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Preparation: Dissolve 6-Fluoropyridazine-3-sulfonyl fluoride in anhydrous THF (0.1 M) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add DIPEA followed by the amine dropwise.
-
Reaction: Allow to warm to RT. Monitor via LC-MS. The C6-F displacement is usually complete within 1–4 hours.
-
Note: The SO2F group is stable under these mild basic conditions. Avoid strong hydroxide bases which may hydrolyze the sulfonyl fluoride over time.
-
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (rapidly) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is a stable amino-pyridazine-sulfonyl fluoride.
Protocol: SuFEx Protein Labeling
Objective: Covalent modification of a target protein (e.g., a kinase with a reactive Lys/Tyr).
Reagents:
-
Protein of interest (1–10 µM) in PBS (pH 7.4).
-
Functionalized Sulfonyl Fluoride Probe (from 4.2) (10–100 µM).
-
Optional: SuFEx Catalyst (if not proximity-driven) like 1-Methylimidazole.
Step-by-Step:
-
Incubation: Add the probe (from DMSO stock) to the protein solution. Final DMSO < 1%.
-
Time Course: Incubate at 37°C for 1–24 hours. Sulfonyl fluorides are slower than acrylamides, requiring longer residence times or specific catalytic pockets.
-
Analysis: Quench with SDS-loading buffer (boil). Analyze via Western Blot (if biotinylated) or Intact Mass Spectrometry.
-
Success Metric: A mass shift of +[Probe MW - HF] indicates covalent adduct formation.
-
Applications in Drug Discovery[2][3][4]
Covalent Fragment Screening
The low molecular weight (180 Da) and high solubility make this scaffold ideal for electrophilic fragment screening.
-
Mechanism: The fragment binds weakly to a pocket; if a nucleophilic residue (Tyr, Lys, His) is proximal, the SO2F reacts, permanently locking the fragment.
-
Validation: Crystallography confirms the specific residue modified.
PROTAC Linkers
The pyridazine ring serves as a rigid, polar linker.
-
Design: One end attaches to the E3 ligase ligand, the other to the protein of interest ligand.
-
Advantage: The residual fluorine (if not substituted) or the sulfonyl group modulates the physicochemical properties (logP, TPSA) of the chimera.
Safety & Handling
-
Hazard Identification:
-
Corrosive: Sulfonyl fluorides can cause skin and eye burns.
-
HF Generation: Upon hydrolysis (though slow) or reaction, Hydrogen Fluoride (HF) is released. While the amounts in mg-scale synthesis are small, standard HF precautions apply.
-
-
Storage: Store at +4°C or -20°C under inert gas. Moisture stable but best kept dry to prevent slow hydrolysis to the sulfonic acid.
-
Incompatibility: Avoid strong reducing agents and highly basic aqueous solutions (pH > 10) for prolonged periods.
References
-
SuFEx Click Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Sulfonyl Fluorides in Chemical Biology: Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1123-1129. [Link]
-
Synthesis of Heteroaryl Sulfonyl Fluorides: Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2423–2426. [Link]
-
Nucleophilic Aromatic Substitution on Pyridazines: Loudon, G. M. (2002). Organic Chemistry. "Nucleophilic Substitution in Pyridine and Related Heterocycles." [Link]
Sources
The Pyridazine Paradigm in Covalent Drug Discovery: Scaffolds, Warheads, and Tunable Reactivity
Topic: Role of Pyridazine Rings in Covalent Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The resurgence of covalent inhibition—transitioning from "pan-assay interference" skepticism to a dominant modality in kinase and KRAS targeting—has necessitated the evolution of heterocycle scaffolds. While pyrimidines and quinazolines (e.g., Ibrutinib, Osimertinib) defined the first generation of Targeted Covalent Inhibitors (TCIs), the pyridazine ring (1,2-diazine) has emerged as a privileged structure for next-generation covalent design.
This guide analyzes the dual role of the pyridazine ring: first, as a physicochemically superior scaffold that lowers lipophilicity and optimizes warhead vector geometry; and second, as a latent electrophile capable of tunable reversible covalent bonding (via pyridazinediones) or nucleophilic aromatic substitution (SNAr).
The Physicochemical Advantage: Why Pyridazine?
In covalent drug design, the scaffold must perform two competing functions: rigidly positioning the electrophile (warhead) near the nucleophilic residue (usually Cysteine) while maintaining sufficient solubility to prevent aggregation-induced false positives. Pyridazine offers distinct advantages over the ubiquitous phenyl or pyridine rings.
Dipole and Solvation
Pyridazine possesses a high dipole moment (~3.9 D) compared to pyridine (~2.2 D) and pyrazine (0 D). This electronic polarization results in significantly lower logP values, enhancing water solubility—a critical parameter when attaching hydrophobic warheads like acrylamides.
| Heterocycle | Structure | Dipole Moment (D) | cLogP (approx) | H-Bond Acceptors |
| Benzene | C6H6 | 0 | 2.14 | 0 |
| Pyridine | C5H5N | 2.2 | 0.65 | 1 |
| Pyrimidine | 1,3-Diazine | 2.3 | -0.40 | 2 |
| Pyridazine | 1,2-Diazine | 3.9 | -0.70 | 2 (Adjacent) |
"Cis-Like" Nitrogen Geometry
The adjacent nitrogens (N1, N2) create a unique electrostatic face. Unlike pyrimidine, where the lone pairs diverge, pyridazine’s lone pairs are parallel. This allows for:
-
Dual H-bonding: Simultaneous engagement with water networks or arginine/lysine side chains in the solvent-exposed front of the ATP pocket.
-
Vectorial Positioning: When fused (e.g., imidazo[1,2-b]pyridazine), the scaffold orients substituents at angles distinct from purines, often accessing unique sub-pockets to improve selectivity.
Pyridazine as a Scaffold for Electrophile Positioning
The most common application of pyridazine in TCIs is as a scaffold that orients an attached Michael acceptor (acrylamide/butynamide) toward a non-catalytic cysteine.
Case Study: Imidazo[1,2-b]pyridazine in CDK12/13 Inhibition
Cyclin-dependent kinases 12 and 13 (CDK12/13) are emerging targets for triple-negative breast cancer.[1] A recent breakthrough utilized the imidazo[1,2-b]pyridazine scaffold to position an acrylamide warhead toward Cys1039 .
-
Design Logic: The bicyclic system mimics the adenine ring of ATP.
-
Covalent Mechanism: The scaffold locks the acrylamide in a planar conformation, minimizing the entropic penalty of the transition state during the Michael addition to Cys1039.
-
Outcome: Compound 24 (refer to literature) demonstrated superior potency (IC50 = 15.5 nM) compared to quinoline-based predecessors, largely due to the improved solubility and shape complementarity of the pyridazine-fused core.
Figure 1: The role of the pyridazine scaffold in orienting warheads and improving drug-like properties.
Pyridazinediones: The Reversible Covalent Warhead
Moving beyond the scaffold, the pyridazine ring itself can be modified to act as a reversible covalent warhead . This is a frontier area in chemical biology, particularly for tuning residence time.
Mechanism: Michael Addition-Elimination
Pyridazinediones (PDs) are electron-deficient heterocycles that react with thiols. Unlike acrylamides (often irreversible), PDs can undergo a retro-Michael reaction , releasing the thiol and regenerating the warhead.
-
Tunability: The electrophilicity is modulated by N-substituents (e.g., Methyl vs. Phenyl). An N-phenyl group withdraws electron density, stabilizing the anionic intermediate and accelerating both the forward (on) and reverse (off) rates.
-
Application: This allows for the design of "soft" covalent drugs that bind rapidly but do not permanently modify off-target proteins (e.g., albumin or glutathione), reducing immunogenicity risks.
Protocol: Tuning Pyridazinedione Reactivity
To deploy PDs effectively, one must characterize their reversibility.
Experimental Workflow:
-
Synthesis: Prepare N-substituted maleic hydrazides (pyridazinediones).
-
GSH Assay: Incubate PD (50 µM) with Glutathione (GSH, 500 µM) in PBS (pH 7.4).
-
Kinetics: Monitor UV absorbance decay (PD scaffold absorbance changes upon thiol addition) or LC-MS.
-
Reversibility Check: Dilute the formed adduct 100-fold into thiol-free buffer and monitor the regeneration of the parent PD by LC-MS.
Halopyridazines: SNAr-Based Covalent Probes
A third modality involves using halogenated pyridazines as SNAr (Nucleophilic Aromatic Substitution) warheads.
Reactivity Profile
The 1,2-diazine core is electron-deficient, making halogens at the 3- or 6-positions susceptible to displacement by cysteine thiols.
-
Comparison: 3-Chloropyridazine is generally less reactive than 2-chloropyrimidine or 2-chloropyrazine.
-
Utility: This "tempered" reactivity is ideal for targeting hyper-reactive cysteines (e.g., p53 Y220C mutants) where highly reactive warheads would lead to promiscuous binding.
-
Mechanism: The cysteine thiolate attacks the carbon bearing the halogen; the nitrogen acts as an electron sink (Meisenheimer complex equivalent), followed by halide elimination.
Experimental Protocols for Validation
Trustworthiness in covalent discovery relies on proving the mechanism of action.
Intact Protein Mass Spectrometry (Standard Operating Procedure)
Objective: Confirm covalent adduct formation and stoichiometry.
-
Protein Prep: Dilute target protein (e.g., BTK kinase domain, 1 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it competes with the warhead.
-
Incubation: Add pyridazine-based inhibitor (10 µM, 10x excess) and incubate for 60 min at Room Temp.
-
Quenching: Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.
-
Analysis: Inject 5 µg onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.
-
Deconvolution: Use Maximum Entropy algorithm.
-
Success Criteria: Observation of a mass shift corresponding to the inhibitor mass (MW_inhibitor) for addition, or (MW_inhibitor - HCl) for SNAr mechanisms.
-
IC50 Shift Assay (Time-Dependent Inhibition)
Objective: Distinguish reversible vs. irreversible binding.
-
Setup: Prepare two plates.
-
Plate A (No Pre-incubation): Add Enzyme and Substrate immediately followed by Inhibitor.
-
Plate B (Pre-incubation): Incubate Enzyme + Inhibitor for 60 mins, then add Substrate (ATP/Peptide).
-
-
Measurement: Measure kinase activity (e.g., ADP-Glo or FRET).
-
Analysis: Calculate IC50 for both conditions.
-
Interpretation: A significant left-shift (lower IC50) in Plate B (>5-10 fold) indicates time-dependent covalent inhibition.
-
References
-
Meanwell, N. A. (2023).[2][3] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Link
-
Bahou, C., et al. (2019). "Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation." Chemical Communications, 55, 12064-12067. Link
-
Wang, M., et al. (2024).[1] "Discovery of Novel Imidazo[1,2-B]Pyridazine Derivatives as Potent Covalent Inhibitors of Cdk12/13." SSRN.[1] Link
- Boettcher, J., et al. (2008). "Structure-activity relationships of pyrazine- and pyridazine-based inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 18(2), 706-710.
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20. Link
Sources
The Renaissance of S(VI) Chemistry: A Technical Guide to SuFEx Reagents and Methodologies
Executive Summary
For decades, the sulfonyl chloride (–SO₂Cl) was the workhorse of sulfur chemistry, despite its susceptibility to redox failure and hydrolysis. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by the Sharpless laboratory in 2014 marked a paradigm shift.[1][2] SuFEx is not merely a reaction; it is a "sleeping beauty" capability—a system where the S(VI)–F bond remains inert to metabolic degradation, oxidation, and hydrolysis, yet activates instantly upon specific molecular recognition or catalytic instruction.
This guide details the operational mechanics of SuFEx reagents, providing a validated roadmap for integrating this chemistry into drug discovery and materials science workflows.
Part 1: The Mechanistic Foundation
The "Sleeping Beauty" Phenomenon
The utility of SuFEx lies in the unique physicochemical properties of the S(VI)–F bond. Unlike chlorides, the fluoride–sulfur bond is shorter (1.56 Å vs 2.07 Å), stronger (approx. 130 kcal/mol), and significantly less polarizable.
-
Thermodynamic Stability: The bond resists reduction and nucleophilic attack by water or plasma proteins under physiological conditions.
-
Kinetic Lability: In the presence of a "key"—typically a silyl group (Si) or a specific protein microenvironment—the fluoride acts as a reliable leaving group.
The mechanism generally proceeds via a concerted substitution where the formation of the extremely stable Si–F bond (bond energy >135 kcal/mol) drives the reaction forward.
Visualization: The Silyl-Activated Mechanism
The following diagram illustrates the catalytic cycle utilizing a base (like DBU) and a silyl ether nucleophile, the "gold standard" for SuFEx couplings.
Caption: The Si-F bond formation (approx. 135 kcal/mol) provides the thermodynamic driving force, rendering the reaction irreversible.
Part 2: The Reagent Toolbox
Selection of the correct S(VI) "hub" is critical for scaffold design.
Table 1: Core SuFEx Reagents & Properties
| Reagent | Structure | Physical State | Primary Application | Reactivity Profile |
| Sulfuryl Fluoride (SO₂F₂) | F-SO₂-F | Gas | Linker Hub | Connects two nucleophiles sequentially.[1][3] The first F substitution is fast; the second requires activation. |
| Ethenesulfonyl Fluoride (ESF) | CH₂=CH-SO₂F | Liquid | Michael Acceptor | "Linchpin" reagent.[4] Reacts with nucleophiles at the alkene, leaving the SO₂F intact for later SuFEx. |
| Thionyl Tetrafluoride (SOF₄) | O=SF₄ | Gas | 3D Connector | Allows construction of 3-dimensional scaffolds.[5] Reacts with primary amines to form iminosulfur oxydifluorides. |
| Aryl Fluorosulfates | Ar-O-SO₂F | Solid/Liquid | Warhead | Highly stable "latent" electrophiles for covalent protein inhibition (Tyrosine/Lysine targeting). |
Part 3: Experimental Protocols
Note: All manipulations involving SO₂F₂ gas or volatile fluorides must be performed in a well-ventilated fume hood.
Protocol A: Synthesis of a SuFEx-able Scaffold via ESF
Objective: Install a pendant sulfonyl fluoride handle onto a secondary amine using Ethenesulfonyl Fluoride (ESF). Rationale: ESF acts as a perfect Michael acceptor.[6] The reaction is water-tolerant and often requires no catalyst.
-
Setup: Charge a round-bottom flask with the secondary amine (1.0 eq.) and dissolve in Dichloromethane (DCM) or Acetonitrile (0.2 M).
-
Addition: Cool the solution to 0°C. Add ESF (1.1 eq.) dropwise. Caution: ESF is a lachrymator.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.
-
Self-Validation: Monitor via TLC. The amine spot should disappear.
-
-
Workup: Concentrate in vacuo.
-
Purification: Most adducts are pure enough for subsequent steps. If necessary, flash chromatography (SiO₂) is compatible as the –SO₂F group is stable on silica.
-
-
Validation Data:
-
¹H NMR: Look for the disappearance of vinyl protons (5.8–6.8 ppm) and appearance of ethylene triplets (~3.0–3.5 ppm).
-
¹⁹F NMR: A diagnostic triplet (due to coupling with CH₂) typically appears around +50 to +60 ppm (referenced to CFCl₃).
-
Protocol B: The SuFEx Coupling (Silyl Ether Method)
Objective: Couple a phenol to an aryl sulfonyl fluoride to create a sulfonate linkage. Rationale: Using the silyl ether of the phenol prevents side reactions and leverages the Si–F driving force.
-
Silylation (Pre-step): Convert the phenol to a trimethylsilyl (TMS) ether using Hexamethyldisilazane (HMDS) and a catalytic amount of iodine or TMSCl/Imidazole. Verify quantitative conversion by NMR.
-
Coupling Setup: Dissolve the Aryl Sulfonyl Fluoride (1.0 eq.) and the Silyl Ether (1.1 eq.) in anhydrous Acetonitrile.
-
Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 10–20 mol% .
-
Note: For acid-sensitive substrates, use BEMP.
-
-
Monitoring: Stir at RT. Reaction is typically complete in <1 hour.
-
Self-Validation (Critical): Monitor ¹⁹F NMR . The starting material signal (sulfonyl fluoride) must completely disappear. The byproduct is volatile Me₃SiF (gas), leaving a clean spectrum.
-
-
Workup: Flash chromatography. No aqueous wash is usually needed if the catalyst loading is low.
Part 4: Applications in Drug Discovery
SuFEx has revitalized covalent drug discovery by expanding the targetable amino acid landscape beyond Cysteine.[7]
Beyond Cysteine: The "Agnostic" Screen
Traditional covalent inhibitors target Cysteine (using acrylamides). SuFEx reagents, specifically aryl fluorosulfates and sulfonyl fluorides, can target Tyrosine, Serine, Lysine, and Histidine residues.[8][9]
-
Context Specificity: The SO₂F group does not react indiscriminately. It requires a specific geometry within the protein binding pocket to activate the bond—effectively, the protein acts as the catalyst (the "Prince" waking the "Sleeping Beauty").[10]
Workflow: SuFEx-Enabled Hit-to-Lead
The following diagram outlines the strategy for converting a reversible binder into a covalent inhibitor.
Caption: A streamlined workflow for upgrading reversible binders to covalent probes using SuFEx warheads.
References
-
Sharpless, K. B., et al. (2014).[1][2][6][9][11][12] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][6]
-
Dong, J., et al. (2014).[6][9] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine Adducts." Angewandte Chemie. [Link]
-
Jones, L. H. (2021). "SuFEx in drug discovery: a patent review." Expert Opinion on Therapeutic Patents. [Link]
-
Li, S., et al. (2017).[5] "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub." Angewandte Chemie. [Link][5]
-
Zheng, Q., et al. (2019). "[18F]Ethenesulfonyl Fluoride as a Practical Radiofluoride Relay Reagent." Chemistry – A European Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads [pubmed.ncbi.nlm.nih.gov]
- 8. SuFEx Handle Fragment Library [otavachemicals.com]
- 9. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Structural Advantages of 6-Fluoropyridazine-3-sulfonyl Fluoride as a Warhead
This is a comprehensive technical guide on the structural and functional advantages of 6-Fluoropyridazine-3-sulfonyl fluoride (6-FPSF) . This guide is designed for medicinal chemists and chemical biologists, focusing on its utility as a modular "hub" for designing targeted covalent inhibitors (TCIs) and chemical probes.
Technical Guide | Version 1.0
Executive Summary: The Rise of Heterocyclic SuFEx Hubs
In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) has evolved from a niche synthetic method to a primary engine for ligand discovery. While phenyl sulfonyl fluorides are the standard, they often suffer from lipophilicity issues and limited electronic tunability.
6-Fluoropyridazine-3-sulfonyl fluoride (6-FPSF) represents a "privileged" scaffold. It transcends the role of a simple warhead to act as a bifunctional linchpin . Its unique heteroaromatic architecture offers two distinct advantages:
-
Electronic Activation: The electron-deficient pyridazine ring enhances the electrophilicity of the sulfonyl fluoride (
) beyond that of benzene analogs. -
Modular Synthesis (The SnAr Handle): The fluorine at the C6 position serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
), allowing for the rapid attachment of targeting ligands without compromising the warhead.
Structural Analysis & Electronic Tuning
The Pyridazine Advantage
The pyridazine core (1,2-diazine) is significantly more electron-deficient than benzene or pyridine due to the presence of two adjacent nitrogen atoms. This has profound effects on the attached warhead.
| Feature | Benzene-SO2F | Pyridine-SO2F | 6-FPSF (Pyridazine) | Impact |
| LogP (Lipophilicity) | High (Hydrophobic) | Moderate | Low (Polar) | Improved aqueous solubility and reduced non-specific binding. |
| Electrophilicity | Moderate | High | Very High | The diazine ring pulls electron density from the sulfur, lowering the LUMO energy and increasing reactivity toward nucleophilic residues. |
| Metabolic Stability | Variable | Good | Excellent | The fluorinated heterocycle is resistant to oxidative metabolism (P450s). |
The "Goldilocks" Reactivity Zone
A critical failure mode for covalent warheads is "hyper-reactivity," leading to rapid hydrolysis in plasma or off-target glutathione conjugation.
-
Sulfonyl Chlorides: Too reactive; hydrolyze in minutes.
-
6-FPSF: Maintains the SuFEx stability paradigm . Despite the activated ring, the
bond remains stable in aqueous buffer and plasma. It requires the specific environment of a protein pocket (proximity effect) or specific catalysis to react. This ensures the warhead reaches the target intact.
The Dual-Click Mechanism: A Synthetic Masterkey
The most distinct structural advantage of 6-FPSF is its ability to serve as a heterobifunctional linker .
The C6-Fluorine Handle ( )
The fluorine atom at position 6 is activated by the para-sulfonyl group and the ortho-nitrogen. This makes it an exceptional leaving group for
-
Crucial Orthogonality: The
reaction at C6 can be performed using basic conditions (e.g., DIPEA, mild heat) that leave the C3-sulfonyl fluoride warhead completely intact . This allows researchers to "click" the warhead onto complex targeting ligands at a late stage.
The C3-Sulfonyl Fluoride Warhead (SuFEx)
Once the ligand is attached, the remaining sulfonyl fluoride at C3 acts as the biological trap. It reacts with specific nucleophilic residues (Tyr, Lys, His, Ser) within the target protein's binding site via Sulfur-Fluoride Exchange.[1][2]
Mechanism Visualization
The following diagram illustrates the sequential reactivity of 6-FPSF: first as a synthetic building block, then as a biological probe.
Caption: Sequential activation workflow of 6-FPSF. Step 1 utilizes the C6-F for ligand attachment. Step 2 utilizes the C3-SO2F for target engagement.
Experimental Protocol: Probe Synthesis & Labeling
Standard Operating Procedure for utilizing 6-FPSF in probe development.
Phase 1: Warhead Installation (SnAr)
Objective: Attach the 6-FPSF warhead to a primary amine-containing ligand.
-
Reagents: Dissolve the amine ligand (1.0 equiv) in anhydrous DMF or DMSO.
-
Addition: Add DIPEA (2.0 equiv) followed by 6-Fluoropyridazine-3-sulfonyl fluoride (1.1 equiv).
-
Note: The 6-fluoro analog is preferred over 6-chloro for faster kinetics in this specific electronic system.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[3][4]
-
Checkpoint: You should observe the mass shift corresponding to the loss of HF (
). The peak (distinctive in NMR around +65 ppm) must remain intact.
-
-
Purification: Purify via preparative HPLC (using water/acetonitrile with formic acid; avoid strong basic buffers during purification to prevent premature hydrolysis).
Phase 2: Protein Labeling (SuFEx)
Objective: Covalent modification of the target protein.
-
Incubation: Dilute the synthesized probe (1–10 µM) into the protein solution (PBS, pH 7.4).
-
Time Course: Incubate for 1–24 hours at 37°C.
-
Mechanistic Insight: Unlike acrylamides (Cys-specific), SuFEx probes often require longer incubation times as they rely on specific geometry to activate the latent warhead toward Tyr, Lys, or His.
-
-
Validation: Analyze via Intact Protein Mass Spectrometry. Look for the covalent adduct mass shift (
).
Case Studies & Applications
Fragment-Based Drug Discovery (FBDD)
6-FPSF is ideal for "Electrophile-First" fragment screening. A library of amines can be parallel-synthesized into a sulfonyl fluoride library using the SnAr protocol. These "SuFEx fragments" are then screened against proteins to find pockets where the probe binds and covalently locks.
-
Advantage: The pyridazine ring improves the solubility of hydrophobic fragments, a common bottleneck in FBDD.
Tyrosine Targeting
While cysteines are the traditional targets of covalent drugs (e.g., acrylamides), many proteins lack accessible cysteines. The 6-FPSF warhead is particularly adept at targeting Tyrosine residues due to the hard-hard interaction preference of the sulfur(VI) center and the phenolic oxygen, often facilitated by the basicity of the pyridazine nitrogens assisting in proton abstraction.
References
-
Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Small Molecules Using Sulfonyl Fluoride Probes." Cell Chemical Biology. [Link]
-
Alvarez, R., et al. (2021). "Heteroaromatic Sulfonyl Fluorides: Synthesis and Reactivity." Journal of Organic Chemistry. [Link]
-
London, N., et al. (2020). "Covalent Docking of Sulfonyl Fluorides to Target Tyrosine." Journal of Chemical Information and Modeling. [Link]
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An In-depth Technical Guide on the Bioisosteres of 6-Fluoropyridazine-3-sulfonyl Fluoride in Medicinal Chemistry
Abstract
The strategic incorporation of covalent inhibitors in drug discovery has witnessed a resurgence, driven by their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance. Within this class of therapeutics, molecules featuring a sulfonyl fluoride moiety have emerged as particularly promising due to their unique balance of stability and reactivity. This guide focuses on the 6-fluoropyridazine-3-sulfonyl fluoride scaffold, a privileged core in modern medicinal chemistry. We will delve into the principles of bioisosterism as applied to this specific entity, exploring potential replacements for both the sulfonyl fluoride "warhead" and the pyridazine ring. This document will provide a comprehensive overview of the synthetic rationale, key experimental protocols for synthesis and evaluation, and a forward-looking perspective on the development of next-generation covalent inhibitors based on this versatile scaffold.
Introduction: The Significance of the 6-Fluoropyridazine-3-sulfonyl Fluoride Scaffold
The 6-fluoropyridazine-3-sulfonyl fluoride scaffold has garnered significant attention in medicinal chemistry for its utility in designing targeted covalent inhibitors. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[4][5]
The true novelty of this scaffold, however, lies in the sulfonyl fluoride (-SO₂F) group. This moiety acts as a "warhead," an electrophilic group that can form a stable covalent bond with nucleophilic residues on a target protein, such as serine, threonine, lysine, or tyrosine.[6][7][8] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, reducing off-target reactivity while still being sufficiently reactive to engage their intended biological target.[9] This tunable reactivity makes them highly desirable for the design of potent and selective covalent inhibitors.
This guide will explore the concept of bioisosterism in the context of the 6-fluoropyridazine-3-sulfonyl fluoride scaffold. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic parameters.[10][11][12] We will examine potential bioisosteric replacements for both the sulfonyl fluoride warhead and the pyridazine core, providing a roadmap for researchers to rationally design and evaluate novel analogs with improved therapeutic potential.
Bioisosteric Strategies for the 6-Fluoropyridazine-3-sulfonyl Fluoride Core
The rational design of bioisosteres for the 6-fluoropyridazine-3-sulfonyl fluoride scaffold can be approached by considering modifications to two key components: the sulfonyl fluoride warhead and the pyridazine ring. The goal of these modifications is to modulate the compound's reactivity, selectivity, physicochemical properties, and overall drug-like characteristics.
Bioisosteres of the Sulfonyl Fluoride Warhead
The sulfonyl fluoride group is the key to this scaffold's covalent mechanism of action. Bioisosteric replacement of this group can aim to fine-tune its reactivity, alter the targeted amino acid residue, or even switch to a non-covalent but still potent inhibitory mechanism.
Covalent Warhead Analogs:
-
Sulfonamides and N-Acylsulfonamides: These are classic bioisosteres of sulfonic acids and can be considered as potential replacements for the sulfonyl fluoride.[1][13][14] While generally less reactive, their reactivity can be tuned by modifying the substituents on the nitrogen atom. An electron-withdrawing group on the nitrogen can enhance the electrophilicity of the sulfur atom.
-
Sulfonimidoyl Fluorides: As a mono-aza-bioisostere of sulfonyl fluorides, sulfonimidoyl fluorides offer an additional point of modification at the nitrogen atom, allowing for fine-tuning of solubility, basicity, and reactivity.[15]
-
Other Electrophilic Warheads: A broader range of electrophilic groups can be considered, such as α,β-unsaturated carbonyls (e.g., acrylamides), which are known to target cysteine residues.[16] The choice of warhead will depend on the desired target and the nucleophilic residues present in the binding site.
Non-Covalent Isosteres:
In some cases, it may be desirable to replace the covalent warhead with a non-covalent group to reduce the risk of off-target reactivity.
-
Sulfones and Sulfoxides: These groups can mimic the steric and electronic properties of the sulfonyl group and participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[17][18]
-
Trifluoromethyl Group: The trifluoromethyl group can act as a bioisostere for a tert-butyl group and can also mimic some of the electronic properties of a sulfonyl group due to its strong electron-withdrawing nature.[9]
The following diagram illustrates the concept of bioisosteric replacement for the sulfonyl fluoride warhead.
Caption: Bioisosteric replacement strategies for the sulfonyl fluoride warhead.
Bioisosteres of the Pyridazine Ring
The pyridazine ring serves as the central scaffold, orienting the sulfonyl fluoride warhead and other substituents for optimal interaction with the target protein. Bioisosteric replacement of the pyridazine ring can be used to modulate the molecule's overall shape, polarity, and pharmacokinetic properties.
-
Other Diazines: Pyrimidine and pyrazine are common bioisosteres of pyridazine.[18] These isomeric heterocycles can alter the position of the nitrogen atoms, leading to changes in dipole moment, hydrogen bonding capacity, and metabolic stability.
-
Pyridine: Replacing one of the nitrogen atoms with a carbon atom to give a pyridine ring can significantly alter the electronic properties and basicity of the scaffold.
-
Fused Bicyclic Heterocycles: Replacing the pyridazine with a fused bicyclic system, such as a pyrrolopyridazine, can introduce conformational rigidity and explore new binding interactions.[19]
-
Non-aromatic Saturated Rings: In some cases, replacing the aromatic pyridazine with a saturated ring system like piperidine or piperazine can improve solubility and reduce planarity.
The choice of a pyridazine bioisostere will depend on the specific structure-activity relationships (SAR) of the compound series and the desired improvements in its properties.
Experimental Protocols for Synthesis and Evaluation
The successful development of bioisosteres of 6-fluoropyridazine-3-sulfonyl fluoride requires robust synthetic methods and a comprehensive suite of assays to evaluate their properties.
General Synthetic Strategies
The synthesis of 6-fluoropyridazine-3-sulfonyl fluoride and its analogs typically involves a multi-step sequence. A general, adaptable workflow is presented below.
Workflow for the Synthesis of Pyridazine-3-sulfonyl Fluoride Analogs
Caption: General synthetic workflow for 6-fluoropyridazine-3-sulfonyl fluoride and its bioisosteres.
Step-by-Step Protocol for the Synthesis of a Pyridine-3-sulfonyl Chloride (Adaptable for Pyridazine):
This protocol for the synthesis of a pyridine-3-sulfonyl chloride from 3-aminopyridine can be adapted for the corresponding 3-aminopyridazine derivative.[5]
-
Diazotization: Dissolve 3-aminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridine-3-sulfonyl chloride.
-
Purification can be achieved by column chromatography on silica gel.
Conversion of Sulfonyl Chloride to Sulfonyl Fluoride:
The conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride is a critical step.
-
Dissolve the crude or purified sulfonyl chloride in an appropriate solvent such as acetonitrile or acetone.
-
Add a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.[20]
-
Stir the reaction mixture at room temperature or with gentle heating until the conversion is complete.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the resulting sulfonyl fluoride by column chromatography.
Evaluation of Physicochemical Properties and Metabolic Stability
A thorough evaluation of the physicochemical and metabolic properties of the synthesized bioisosteres is crucial for their progression in the drug discovery pipeline.
Table 1: Key Physicochemical and Metabolic Parameters for Evaluation
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays (e.g., nephelometry) | Poor solubility can limit oral absorption and formulation options. |
| Lipophilicity (LogD) | Shake-flask method or reverse-phase HPLC | Influences membrane permeability, protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at physiological pH, affecting solubility and cell permeability. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis | Predicts the rate of metabolic clearance in vivo.[7][13][21] |
| Plasma Stability | Incubation in plasma from different species followed by LC-MS/MS analysis | Assesses susceptibility to enzymatic degradation in the bloodstream. |
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes:
This protocol provides a general framework for assessing the metabolic stability of a test compound.[4][21]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound (typically at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
Kinetic Evaluation of Covalent Inhibition
For bioisosteres that retain a covalent mechanism of action, a detailed kinetic analysis is essential to understand their potency and reactivity. The key parameters to determine are the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.[7][16]
Workflow for Kinetic Analysis of Covalent Inhibitors
Caption: Workflow for the kinetic characterization of covalent inhibitors.
Protocol for Determining kᵢₙₐ꜀ₜ and Kᵢ:
-
Enzyme Activity Assay: Develop a continuous enzyme activity assay that produces a linear signal over time in the absence of an inhibitor.
-
Progress Curve Measurement: In a multi-well plate, initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and varying concentrations of the covalent inhibitor.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time for each inhibitor concentration.
-
Data Analysis: For each inhibitor concentration, fit the progress curve to a single exponential decay equation to determine the observed rate of inactivation (kₒₑₛ).
-
Determination of kᵢₙₐ꜀ₜ and Kᵢ: Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations. Fit this data to the following hyperbolic equation:
kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
where [I] is the inhibitor concentration. The values for kᵢₙₐ꜀ₜ and Kᵢ can be determined from this non-linear regression.
Conclusion and Future Perspectives
The 6-fluoropyridazine-3-sulfonyl fluoride scaffold represents a highly promising starting point for the development of novel targeted covalent inhibitors. The principles of bioisosterism provide a powerful framework for rationally designing analogs with improved therapeutic properties. By systematically exploring replacements for both the sulfonyl fluoride warhead and the pyridazine core, researchers can fine-tune the reactivity, selectivity, and pharmacokinetic profile of these compounds.
The future of this field lies in the integration of computational modeling with synthetic chemistry and biological evaluation. In silico methods can be used to predict the reactivity of novel warheads and the binding modes of different scaffolds, thereby guiding the design of more effective and safer covalent inhibitors. Furthermore, the development of novel synthetic methodologies will be crucial for accessing a wider range of bioisosteric replacements.
As our understanding of the molecular mechanisms of disease continues to grow, the ability to design highly specific and potent covalent inhibitors will become increasingly important. The strategies and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving area of medicinal chemistry.
References
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- Francisco, K. R., et al. (2022).
- Gelin, M., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
- Gelin, M., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC.
- Horie, T., & Ueda, T. (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-and 3-(p-aminomethylphenyl) sulfonamidopyridazines. Chemical & Pharmaceutical Bulletin.
- Keillor, J. W., et al. (2025).
- Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. Journal of Biomolecular Screening.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
- Moghaddam, M. F., et al. (2014). A proposed screening paradigm for discovery of covalent inhibitor drugs. Drug Metabolism Letters.
- Patil, P., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- Rojas, J. J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Sharpless, K. B., et al. (2023). Advances in the construction of diverse SuFEx linkers.
- Shweta Singh et. al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
- S. G. D’yachkova et al. (2014). SYNTHESIS OF SEVERAL SUBSTITUTED PYRIDINE- 3-SULFONYL CHLORIDES, -SULFONIC ACIDS, AND -SULFONAMIDES. Chemistry of Heterocyclic Compounds.
- Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Toma, L., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
- T. Horie, T. Ueda. (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-and 3-(p-aminomethylphenyl) sulfonamidopyridazines. PubMed.
- Varricchio, C., et al. (2022).
- Willis, M. C. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
- Wuts, P. G. M. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Zikry, A. A. F., et al. (2003).
- Admescope. (n.d.). Services for in vitro Metabolism research.
- Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
- Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds.
- European Patent Office. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
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- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
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- X-Chem. (2024).
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Methodological & Application
Application Note: Covalent Protein Labeling Using 6-Fluoropyridazine-3-sulfonyl fluoride
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 6-Fluoropyridazine-3-sulfonyl fluoride for the covalent labeling of proteins. We will delve into the underlying chemical principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provide step-by-step protocols for labeling and analysis, and offer insights into experimental design and troubleshooting. The unique reactivity of the sulfonyl fluoride warhead allows for context-dependent modification of several nucleophilic amino acid residues, most notably tyrosine, offering a powerful tool for chemical biology and drug discovery.[1][2]
Principle and Mechanism of Action
The covalent modification of proteins using 6-Fluoropyridazine-3-sulfonyl fluoride is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.[2][3] The sulfonyl fluoride (R-SO₂F) moiety serves as a privileged electrophilic "warhead." A key feature of this functional group is its remarkable balance of stability and reactivity; it is largely stable in aqueous media but becomes reactive toward nucleophilic amino acid side chains when positioned within the unique microenvironment of a protein binding pocket.[1][4][5]
The reaction proceeds via a nucleophilic attack from an amino acid side chain (e.g., the hydroxyl group of tyrosine) on the electrophilic sulfur atom of the sulfonyl fluoride. This displaces the fluoride ion and forms a highly stable covalent sulfonate or sulfonamide bond.[6]
Key aspects of reactivity include:
-
Context-Dependent Selectivity: The reaction is not driven by the intrinsic nucleophilicity of amino acids in solution but by their "hyper-reactivity" within a specific protein context.[4][7] The three-dimensional structure of the protein positions the sulfonyl fluoride probe and the target residue in an optimal orientation for reaction, often facilitated by neighboring amino acid residues that modulate the local pH or stabilize the transition state.[4]
-
Target Residues: While sulfonyl fluorides are capable of reacting with several nucleophilic residues—including serine, threonine, lysine, tyrosine, cysteine, and histidine—they have shown a particular utility for targeting tyrosine and lysine.[5][8][9] The local protein environment dictates the ultimate selectivity. For instance, tyrosines proximal to basic residues (like lysine or histidine) and lysines near acidic residues (glutamate, aspartate) are often preferentially labeled.[4]
The pyridazine core of 6-Fluoropyridazine-3-sulfonyl fluoride provides an aromatic system that can be further functionalized to incorporate reporters (fluorophores, biotin) or other molecular fragments for targeted applications.
Figure 1: Mechanism of SuFEx-mediated protein labeling with 6-Fluoropyridazine-3-sulfonyl fluoride.
Experimental Protocols
This section provides a general workflow and detailed protocols for the covalent labeling of a target protein. Optimization will likely be required depending on the specific protein and its characteristics.
General Experimental Workflow
The overall process involves preparing the protein and reagent, performing the labeling reaction, purifying the conjugate, and finally, analyzing the product to confirm successful labeling.
Figure 2: High-level experimental workflow for covalent protein labeling.
Materials and Reagents
-
Protein: Purified protein of interest (e.g., >90% purity)
-
Labeling Reagent: 6-Fluoropyridazine-3-sulfonyl fluoride
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: E.g., 50 mM Tris-HCl, pH 8.0 or 1x Phosphate-Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing primary amines like glycine if lysine labeling is a concern.
-
Quenching Reagent (Optional): E.g., 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes (e.g., 3.5K MWCO), or appropriate chromatography system.
-
Analysis: Mass spectrometer (ESI-TOF, Orbitrap), SDS-PAGE supplies, protein quantitation assay (e.g., BCA).
Step-by-Step Protocol for Protein Labeling
3.3.1 Protein Preparation
-
Ensure the protein is in a suitable buffer for labeling. If necessary, perform a buffer exchange into the chosen reaction buffer (e.g., 50 mM Tris, pH 8.0) using a desalting column or dialysis.
-
Determine the protein concentration accurately using a standard method like a BCA assay.
-
Adjust the protein concentration to a working stock of 1-10 mg/mL (typically 20-200 µM).
3.3.2 Reagent Preparation
-
Prepare a 10-50 mM stock solution of 6-Fluoropyridazine-3-sulfonyl fluoride in anhydrous DMSO.
-
Causality Note: The reagent is dissolved in DMSO as it may have poor aqueous solubility. Using anhydrous DMSO is critical to prevent premature hydrolysis of the sulfonyl fluoride. This stock solution should be prepared fresh or stored in small aliquots under argon/nitrogen at -80°C to maintain reactivity.
3.3.3 Labeling Reaction
-
In a microcentrifuge tube, add the protein solution to its final reaction concentration (e.g., 10-50 µM).
-
Add the 6-Fluoropyridazine-3-sulfonyl fluoride stock solution to the protein to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein).
-
Experimental Rationale: A range of molar excesses should be tested to find the optimal balance between labeling efficiency and non-specific modification. Start with a 20-fold excess.
-
-
Ensure the final concentration of DMSO in the reaction is low (ideally <5% v/v) to avoid protein denaturation.
-
Incubate the reaction at a controlled temperature. Start with room temperature (20-25°C) or 37°C for a set duration. A time course experiment (e.g., 1 hr, 4 hr, 12 hr) is highly recommended for initial optimization.[10]
3.3.4 Removal of Excess Probe
-
After incubation, remove the unreacted, excess labeling reagent. This is crucial for downstream applications and analysis.
-
Use a spin desalting column for rapid removal from small volumes.
-
Alternatively, use dialysis against the storage buffer for larger volumes.
Protocol for Confirmation via Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm covalent labeling and identify the site of modification.[11]
-
Intact Protein Analysis:
-
Dilute a small aliquot of the purified, labeled protein into a solution compatible with ESI-MS (e.g., 0.1% formic acid in 50:50 acetonitrile:water).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Result: A mass shift corresponding to the addition of the 6-Fluoropyridazine-3-sulfonyl moiety (minus HF). The expected mass addition is 161.00 Da . Compare the spectrum of the labeled protein to an unlabeled control.
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Denature, reduce, and alkylate the purified protein sample.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture using LC-MS/MS.
-
Expected Result: Use database search software to identify peptides that show a +161.00 Da mass modification. The MS/MS fragmentation data will pinpoint the exact amino acid residue that has been labeled.[12]
-
Optimization and Troubleshooting
The success of covalent labeling is highly dependent on the specific protein target. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| pH | 7.4 - 8.5 | Tyrosine's phenolic hydroxyl group (pKa ~10) and lysine's epsilon-amino group (pKa ~10.5) are more nucleophilic when deprotonated. A slightly basic pH increases reactivity without significantly compromising protein stability. Test a pH range (e.g., 7.0 to 9.0) to find the optimum.[13] |
| Molar Excess of Probe | 20x | A higher excess drives the reaction but increases the risk of non-specific labeling and protein precipitation. Titrate the excess from 10x to 100x. |
| Temperature | Room Temp (20-25°C) | Higher temperatures can increase reaction rates but may also lead to protein unfolding and aggregation. Test a range from 4°C to 37°C. |
| Incubation Time | 4 hours | The reaction kinetics are protein-dependent. Perform a time-course experiment (e.g., 30 min, 2h, 8h, 24h) and analyze by MS to determine when the reaction plateaus.[13] |
| Co-solvent (DMSO) | < 5% (v/v) | Necessary for reagent solubility but can denature proteins at high concentrations. Keep as low as possible. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No / Low Labeling Efficiency | 1. Target residue is inaccessible (buried).2. Reagent has hydrolyzed.3. Reaction conditions (pH, time) are suboptimal. | 1. Add a mild denaturant (e.g., 0.1% SDS, 1M Urea) if protein function is not required post-labeling.2. Prepare a fresh stock of the sulfonyl fluoride reagent.3. Increase pH, incubation time, or reagent molar excess systematically. |
| Protein Precipitation | 1. High concentration of DMSO.2. Reagent is causing protein aggregation.3. Buffer conditions are not optimal for protein stability. | 1. Lower the final DMSO concentration by using a more concentrated reagent stock.2. Reduce the molar excess of the reagent. Add the reagent to the protein solution slowly while vortexing.3. Screen different buffers or add stabilizing excipients (e.g., glycerol, L-arginine). |
| Multiple or Non-specific Labeling | 1. Molar excess of the reagent is too high.2. Incubation time is too long.3. Multiple residues are hyper-reactive. | 1. Reduce the molar excess of the sulfonyl fluoride.2. Reduce the incubation time.3. This may be an inherent property of the protein. If a single label is desired, site-directed mutagenesis may be required to remove other reactive sites. |
References
-
Zhen, J., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
-
Zhen, J., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed. [Link]
-
Li, S., et al. (2023). The application of SuFEx in probing protein-biomolecules interactions. ResearchGate. [Link]
-
Kim, J. H., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. [Link]
-
Tam, C., & Ting, A. Y. (2020). Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. Annual Review of Biochemistry. [Link]
-
Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]
-
DeHart, C. J., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]
-
Qin, W., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
Walsh Medical Media. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Walsh Medical Media. [Link]
-
Narayanan, A., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]
-
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]
-
Tizzard, A., et al. (2016). Tyrosine bioconjugation – an emergent alternative. PMC. [Link]
-
Nfor, O. E., et al. (2014). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. PMC. [Link]
-
Yasueda, Y., et al. (2021). Tyrosine-Selective Bioconjugation with Iminoxyl Radicals. Semantic Scholar. [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological. [Link]
-
Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Jena Bioscience. [Link]
-
Zhang, G., et al. (2021). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... ResearchGate. [Link]
-
Dooling, L. J., & Heilshorn, S. C. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross- Linking of Engineered Protein Hydrogels. Stanford University. [Link]
-
Declas, N., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical Science. [Link]
-
Parker, C. G. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
-
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]
-
Scott, D. E., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]
-
Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
-
Gathungu, R. M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]
-
Chen, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]
-
Am Ende, C. W., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]
-
Gushwa, N. N., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship. [Link]
-
Scott, D. E., & Jones, L. H. (2022). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]
-
Anglès, F., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyrosine bioconjugation with hypervalent iodine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04558C [pubs.rsc.org]
Bioconjugation techniques using 6-Fluoropyridazine-3-sulfonyl fluoride
Application Note: Orthogonal Bioconjugation & Probe Synthesis using 6-Fluoropyridazine-3-sulfonyl fluoride
Executive Summary
6-Fluoropyridazine-3-sulfonyl fluoride (FPSF) represents a premier class of heterobifunctional linkers designed for precision bioconjugation and activity-based protein profiling (ABPP). Unlike traditional homobifunctional crosslinkers, FPSF possesses two distinct electrophilic centers with orthogonal reactivity profiles:
-
C6-Fluoro (Pyridazine Ring): A highly activated site for Nucleophilic Aromatic Substitution (
), selective for amines and thiols under mild conditions. -
Sulfonyl Fluoride (
): A latent "SuFEx" (Sulfur-Fluoride Exchange) warhead that remains stable during the initial reaction but reacts specifically with Tyrosine, Lysine, Serine, or Histidine residues within protein binding pockets.[1][2]
This guide details the protocols for utilizing FPSF to convert amine-containing ligands into covalent SuFEx probes, enabling the "locking" of low-affinity binders to their protein targets.
Mechanism of Action: The "Ping-Pong" Orthogonality
The utility of FPSF relies on the electronic interplay between the pyridazine ring and the sulfonyl group. The sulfonyl fluoride acts as a strong electron-withdrawing group (EWG), activating the C6-position for substitution.
-
Step 1: Ligand Attachment (
): The C6-fluorine is displaced by a nucleophile (e.g., a primary amine of a drug pharmacophore). The group is chemically inert to these conditions (non-hydrolyzable at neutral pH), serving as a spectator. -
Step 2: Target Engagement (SuFEx): Once the ligand binds its target protein, the proximity effect drives the reaction of the
warhead with a nucleophilic side chain (Tyr/Lys) on the protein surface, forming a permanent covalent bond.
Diagram 1: Orthogonal Reaction Pathway
Caption: Sequential activation of FPSF. Step 1 utilizes the C-F bond for ligand attachment. Step 2 utilizes the S-F bond for covalent protein capture.
Experimental Protocols
Protocol A: Synthesis of SuFEx Probes (Ligand Functionalization)
Objective: To attach a drug pharmacophore or affinity tag to the FPSF scaffold without hydrolyzing the sulfonyl fluoride.
Materials:
-
6-Fluoropyridazine-3-sulfonyl fluoride (1.0 eq)[3]
-
Amine-containing Ligand (R-NH2) (1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMSO or DMF (Avoid protic solvents like MeOH/EtOH to prevent side reactions).
Procedure:
-
Preparation: Dissolve the Amine-Ligand (0.1 mmol) in anhydrous DMSO (500 µL).
-
Activation: Add DIPEA (0.2 mmol).
-
Addition: Add 6-Fluoropyridazine-3-sulfonyl fluoride (0.1 mmol) slowly to the stirring solution.
-
Note: The reaction is often exothermic. Maintain at RT (20-25°C).
-
-
Incubation: Stir for 2–4 hours at RT. Monitor by LC-MS.
-
Target Mass: Look for [M_ligand + 158 Da] (Addition of Pyridazine-SO2F moiety minus HF).
-
-
Purification: Purify via Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Critical: Avoid basic modifiers (NH4OH) during purification to prevent premature SuFEx hydrolysis.
-
-
Storage: Lyophilize and store at -20°C. The sulfonyl fluoride is stable as a solid.
Protocol B: Covalent Protein Labeling (In Vitro)
Objective: To covalently crosslink the synthesized SuFEx probe to its target protein.
Materials:
-
Purified Target Protein (1–5 µM in PBS, pH 7.4)
-
SuFEx Probe (from Protocol A) (10–50 µM stock in DMSO)
-
Control Probe (Non-reactive analogue or competitor)
Procedure:
-
Equilibration: Dilute the protein to assay concentration in PBS.
-
Dosing: Add the SuFEx Probe to the protein solution (Final DMSO < 1%).
-
Recommended Ratio: 1:1 to 10:1 (Probe:Protein). SuFEx is proximity-driven; excess reagent is often not required if binding affinity is high.
-
-
Incubation: Incubate at 37°C for 1–12 hours.
-
Timecourse: Take aliquots at 1h, 4h, and overnight to determine kinetics.
-
-
Quenching (Optional): Add 5x Laemmli buffer (containing
-mercaptoethanol) and boil for 5 mins.-
Note: The S-F bond is stable to boiling, but the covalent bond formed (S-O or S-N) is also stable.
-
-
Analysis: Analyze via SDS-PAGE or Intact Protein Mass Spectrometry.
-
Success Criteria: A mass shift of +[Probe MW - HF] on the protein.
-
Data Analysis & Troubleshooting
Table 1: Reactivity Profile & Troubleshooting
| Parameter | Observation | Root Cause | Corrective Action |
| Synthesis | Multiple Products in LC-MS | Double substitution on Pyridazine | Reduce Temp to 0°C; Add FPSF dropwise to Ligand. |
| Synthesis | Hydrolysis of | Wet solvents or high pH | Use anhydrous DMSO; Ensure DIPEA is dry. |
| Labeling | No Labeling Observed | Lack of nucleophile in pocket | The target pocket may lack Tyr/Lys/Ser/His. |
| Labeling | Non-specific Labeling | "Off-target" SuFEx | Reduce probe concentration; Perform competition assay with free ligand. |
Diagram 2: Experimental Decision Tree
Caption: Workflow for validating the synthesis of the SuFEx probe before protein application.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides." The Journal of Organic Chemistry. Link
-
BLD Pharm. (2025). "Sulfur(VI) Fluoride Exchange (SuFEx): The Golden Bond for Next-Generation Click Chemistry." BLD Pharm Technical Notes. Link
-
CymitQuimica. "Product Data: 6-Fluoropyridazine-3-sulfonyl fluoride (CAS: 2174001-21-7)."[3][5] Link
Sources
- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. 1934818-58-2|Pyridazine-3-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluoropyridazine-3-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
Step-by-Step SuFEx Reaction Procedure with Pyridazine Derivatives
Application Note: AN-SFX-PYR-01
Abstract & Strategic Overview
Sulfur(VI) Fluoride Exchange (SuFEx) is a "click" chemistry modality defined by the robust stability of the sulfur-fluoride bond (S–F) under physiological conditions and its latent high reactivity toward specific nucleophiles upon activation.[1]
This guide addresses a high-value, challenging subset of SuFEx chemistry: Pyridazine derivatives . Pyridazines are privileged scaffolds in medicinal chemistry due to their ability to engage in
The Solution: This protocol utilizes a Palladium-catalyzed insertion of sulfur dioxide (via DABSO) followed by electrophilic fluorination to generate the stable Pyridazinyl Sulfonyl Fluoride (Py-SO2F) hub. This hub is then "clicked" with nucleophiles using DBU-catalyzed activation.
Strategic Logic & Mechanism
Why Pyridazines Present a Challenge
Standard sulfonyl chlorides (R-SO2Cl) of electron-deficient heterocycles (like pyridazine) are notoriously unstable. The electron-withdrawing nitrogens destabilize the S-Cl bond, leading to rapid hydrolysis or decomposition.
-
The SuFEx Advantage: The S-F bond is significantly shorter (1.56 Å vs 2.01 Å for S-Cl) and stronger (bond dissociation energy ~130 kcal/mol). It resists reduction and hydrolysis but reacts rapidly with nucleophiles when "unlocked" by a base or silyl activator.
Mechanism of Action
The SuFEx reaction relies on a "ball-and-socket" mechanism where the fluoride ion acts as a leaving group only when assisted.
-
Activation: The base (DBU) deprotonates the nucleophile (H-Nu) or activates the silyl-nucleophile (TMS-Nu).
-
Substitution: The activated nucleophile attacks the S(VI) center.
-
Stabilization: The leaving fluoride is stabilized by the protonated base
or by formation of a strong Si-F bond (driving force).
Visual Workflow (DOT Diagram)
Figure 1: Complete synthetic workflow from Chloropyridazine to SuFEx Product via the DABSO-mediated route.
Experimental Protocols
Module 1: Synthesis of the Hub (Pyridazinyl Sulfonyl Fluoride)
Objective: Convert a commercially available chloropyridazine to a stable sulfonyl fluoride. Method: Palladium-catalyzed sulfination using DABSO, followed by electrophilic fluorination.[2][3][4] This avoids the unstable sulfonyl chloride.
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Chloropyridazine | 1.0 | Substrate | Any 3- or 4-chloro derivative |
| DABSO | 0.6 | SO2 Source | Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct |
| Pd(OAc)2 | 0.05 | Catalyst | Palladium source |
| CataCXium A | 0.075 | Ligand | Bulky phosphine ligand prevents N-coordination |
| Triethylamine | 3.0 | Base | Scavenges HCl |
| NFSI | 1.5 | F+ Source | N-Fluorobenzenesulfonimide |
| Isopropanol | - | Solvent | 0.2 M Concentration |
Step-by-Step Protocol
-
Setup: In a glovebox or under argon flow, charge a reaction vial with Chloropyridazine (1.0 mmol), DABSO (0.6 mmol, 144 mg), Pd(OAc)2 (11 mg), and CataCXium A (27 mg).
-
Solvation: Add anhydrous Isopropanol (5 mL) and Triethylamine (3.0 mmol, 418 µL).
-
Sulfination: Seal the vial and heat to 75°C for 16 hours .
-
Checkpoint: The solution typically turns dark. LC-MS should show consumption of the chloride and formation of the sulfinate (mass = M_start + 64).
-
-
Fluorination (One-Pot): Cool the reaction to room temperature. Do NOT isolate the sulfinate. Add NFSI (1.5 mmol, 473 mg) directly to the reaction mixture.
-
Reaction: Stir at room temperature for 3 hours .
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Result: A stable, often crystalline, Pyridazinyl Sulfonyl Fluoride.
-
Module 2: The SuFEx Coupling ("The Click")
Objective: React the Py-SO2F hub with a primary amine or phenol. Method: DBU-catalyzed exchange.[1][5]
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Py-SO2F Hub | 1.0 | Electrophile | Prepared in Module 1 |
| Nucleophile | 1.1 | Partner | Primary amine or Phenol |
| DBU | 0.2 | Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| MeCN | - | Solvent | Acetonitrile (DCM is alternative) |
Step-by-Step Protocol
-
Setup: Dissolve Py-SO2F (0.2 mmol) and the Nucleophile (0.22 mmol) in MeCN (1.0 mL).
-
Initiation: Add DBU (0.04 mmol, 6 µL).
-
Note: For silyl ether nucleophiles (Ar-OTMS), use BEMP or TBAF instead of DBU for faster kinetics.
-
-
Reaction: Stir at room temperature.
-
Time: Reaction is usually complete in 10–60 minutes due to the electron-deficient nature of the pyridazine ring activating the S-F bond.
-
-
Monitoring: Monitor by TLC. The S-F bond is distinctively polar; the sulfonamide product will usually be more polar.
-
Workup:
-
Simple: Evaporate volatiles.
-
Clean: Dilute with DCM, wash with 1M HCl (to remove DBU), then brine.
-
-
Yield: Typically >90%.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Module 1 | Catalyst Poisoning | Pyridazine nitrogens can bind Pd. Switch ligand to XantPhos or increase Pd loading to 10 mol%. |
| Hydrolysis of Hub | Water in Solvent | While stable, Py-SO2F is more reactive than Phenyl-SO2F. Ensure MeCN is anhydrous. |
| Slow SuFEx Reaction | Steric Bulk | If the nucleophile is bulky, switch solvent to DMSO or use BEMP (superbase) as catalyst. |
| Side Products | Fluoride Scavenging | If using silyl ethers, the generated TMS-F is volatile. If not volatile, add silica gel to quench. |
Safety & Handling
-
NFSI: Solid, stable, but an oxidant. Avoid contact with strong reducers.
-
DABSO: A solid source of SO2.[6] Much safer than SO2 gas, but releases SO2 upon heating. Use in a fume hood.
-
Sulfonyl Fluorides: While stable, they are covalent protein modifiers.[3] Wear gloves and avoid inhalation. Treat as potential alkylating agents.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[5] Angewandte Chemie International Edition. Link
- Found
-
Tribby, A. L., et al. (2017). "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor."[2] The Journal of Organic Chemistry. Link
- Establishes the DABSO/Pd route for sulfonyl fluorides.
-
Smedley, C. J., et al. (2017). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides." Chemical Science. Link
- Specific protocol for one-pot sulfination/fluorin
-
Nieto-Oberhuber, C., et al. (2019). "DABSO-Based Reagents: A Toolkit for the Introduction of Sulfur Dioxide." Chemistry – A European Journal. Link
- Review of DABSO utility in heterocyclic synthesis.
Sources
- 1. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 2. Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor [organic-chemistry.org]
- 3. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 6. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Fluoropyridazine-3-sulfonyl fluoride in activity-based protein profiling (ABPP)
This Application Note is structured to provide a comprehensive technical guide on the use of 6-Fluoropyridazine-3-sulfonyl fluoride as a high-reactivity covalent fragment and scaffold in Activity-Based Protein Profiling (ABPP).
Executive Summary
6-Fluoropyridazine-3-sulfonyl fluoride represents a distinct class of "privileged electrophiles" within the Sulfur-Fluoride Exchange (SuFEx) chemical biology toolkit. Unlike standard benzene-sulfonyl fluorides, the electron-deficient pyridazine core significantly enhances the electrophilicity of the sulfonyl fluoride group (
This molecule is primarily applied in ABPP through two modalities:[1]
-
Competitive ABPP (Covalent Fragment Screening): Serving as a "scout fragment" to identify ligandable pockets by competing with broad-spectrum probes.
-
Probe Scaffold: Acting as a bifunctional core where the C6-fluorine serves as a handle for derivatization (via
) to attach recognition elements or click tags, while preserving the C3-sulfonyl fluoride as the proteome-reactive warhead.
Scientific Mechanism & Rationale
The "Turbo-Charged" SuFEx Warhead
The reactivity of sulfonyl fluorides is highly context-dependent. In a standard phenyl-sulfonyl fluoride, the sulfur center is moderately electrophilic. However, the incorporation of nitrogen atoms into the aromatic ring (pyridazine) exerts a strong electron-withdrawing effect (inductive and mesomeric), lowering the
-
Target Residues: Tyrosine (primary), Lysine (
-amino), Histidine, and Serine. -
Mechanism: The nucleophilic side chain attacks the sulfur(VI) center, ejecting fluoride (
) to form a stable sulfonate (for Tyr/Ser) or sulfonamide (for Lys) linkage.
Dual Reactivity (The C6/C3 Axis)
6-Fluoropyridazine-3-sulfonyl fluoride is a bifunctional electrophile :
-
C3-Position (
): SuFEx reactivity. Tuned for protein conjugation. -
C6-Position (
): Highly susceptible to Nucleophilic Aromatic Substitution ( ).-
Application: This allows researchers to "click" amines or thiols onto the C6 position before proteomic exposure, effectively converting this fragment into a library of distinct probes without destroying the SuFEx warhead.
-
Pathway Diagram: Reactivity & Workflow
The following diagram illustrates the dual-pathway application of the molecule in ABPP.
Caption: Dual-utility workflow. Path A utilizes the molecule as a competitor to map ligandable sites. Path B utilizes the C6-fluorine as a handle to synthesize custom probes via SNAr chemistry.
Protocol: Competitive ABPP (Fragment Screening)
This protocol describes the use of 6-Fluoropyridazine-3-sulfonyl fluoride as a competitor to identify protein targets in a complex proteome.
Materials
-
Fragment: 6-Fluoropyridazine-3-sulfonyl fluoride (100 mM stock in DMSO).
-
Broad-Spectrum Probe: TAMRA-SF (Sulfonyl fluoride conjugated to TAMRA) or Alkyne-SF (for MS readout).
-
Biological Sample: Cell lysate (e.g., HeLa, HEK293T) at 1-2 mg/mL.
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer as primary amines can react with the C6-fluorine.
Experimental Workflow
| Step | Action | Critical Technical Insight |
| 1. Preparation | Dilute proteome to 1.5 mg/mL in PBS. Aliquot into two sets: "Vehicle" (DMSO) and "Treated" (Fragment). | Ensure lysate is fresh. Avoid DTT/BME as thiols will quench the probe via SNAr at the C6 position. |
| 2. Competition | Add Fragment (50-100 µM final) to "Treated". Add DMSO to "Vehicle". Incubate 1 hr @ 37°C or RT. | The pyridazine-SF is highly reactive; 1 hour is sufficient for covalent saturation of accessible Tyr/Lys sites. |
| 3. Probe Labeling | Add Broad-Spectrum Probe (e.g., Alkyne-SF, 1-5 µM) to both samples. Incubate 1 hr. | The broad probe seeks remaining unreacted sites. If the Fragment bound a target, the Probe cannot bind (Signal Loss). |
| 4. Click Chemistry | Add Click Mix (100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hr. | Essential if using Alkyne-SF. If using TAMRA-SF, skip to Step 6 (Gel) or Step 5 (Enrichment). |
| 5. Enrichment | Precipitate proteins (MeOH/CHCl3), redissolve, and bind to Streptavidin beads. Wash stringent (1% SDS). | Removes non-covalent binders. The fragment itself is not pulled down; only the Probe-labeled proteins are. |
| 6. Digestion | On-bead trypsin digestion (O/N, 37°C). | Generates peptides for MS. |
| 7. LC-MS/MS | Analyze peptides via TMT-labeling (Isobaric tagging) for quantification. | Compare TMT ratios (Vehicle/Treated). |
Data Interpretation (Quantitative ABPP)
The "Ratio" (
- : No binding. The fragment did not react with the target site.
- (or significant deviation): Hit. The 6-Fluoropyridazine-3-sulfonyl fluoride covalently modified the site, preventing the broad-spectrum probe from binding.
Protocol: Synthesis of Custom Probes (Scaffold Application)
Researchers often use this molecule to create a "Clickable" probe (e.g., Alkyne-Pyridazine-SF ).
Synthesis Scheme
Reaction: Nucleophilic Aromatic Substitution (
Step-by-Step Synthesis
-
Dissolve 6-Fluoropyridazine-3-sulfonyl fluoride (1 eq) in dry THF or DCM.
-
Cool to 0°C.
-
Add Propargylamine (1.0 eq) and DIPEA (1.1 eq) dropwise.
-
Note: Do not use excess amine, or it might attack the sulfonyl fluoride (though the C6-F is generally more reactive toward SNAr under these conditions).
-
-
Stir at 0°C
RT for 2-4 hours. Monitor by TLC/LC-MS. -
Workup: Wash with dilute HCl (to remove amine), dry over MgSO4.
-
Result: 6-(prop-2-yn-1-ylamino)pyridazine-3-sulfonyl fluoride .
-
Usage: This new molecule is now a fully functional, alkyne-tagged ABPP probe.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| High Background | Non-specific labeling of high-abundance proteins. | Lower probe concentration (1-5 µM). Reduce incubation time. |
| Probe Hydrolysis | Sulfonyl fluorides are stable, but pyridazine variants are more labile. | Avoid buffers with pH > 8.0. Store stocks in anhydrous DMSO at -80°C. |
| Thiol Interference | DTT or BME in lysate reacted with the C6-F. | Crucial: Perform gel filtration or dialysis to remove reducing agents before adding the probe. |
| No Competition | Fragment concentration too low or target has low intrinsic reactivity. | Titrate fragment up to 200 µM. Verify target expression. |
References
-
Jones, L. H. (2023). "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Mortenson, D. E., et al. (2018). "The Sulfur-Fluoride Exchange (SuFEx) Connection: A New Era in Drug Discovery." Journal of the American Chemical Society. [Link]
Sources
Optimizing Incubation Times for Covalent Inhibition Assays: A Detailed Application Note and Protocol
Introduction: The Resurgence and Rationale of Covalent Inhibitors
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutic agents.[1][2] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, often leading to enhanced potency and a prolonged duration of action.[3] This mechanism of action involves a two-step process: an initial non-covalent binding event, characterized by the inhibition constant (Ki), followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the target protein.[4][5]
The time-dependent nature of this second step is a critical feature of covalent inhibitors and necessitates careful consideration in assay design, particularly concerning incubation times.[6][7] Misleading evaluations can arise from single-time-point assays, as the measured potency (e.g., IC50) will change over time until the covalent modification reaches equilibrium or completion.[4][6] Therefore, a thorough understanding and optimization of incubation times are paramount for the accurate characterization and ranking of covalent drug candidates.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for optimizing incubation times in covalent inhibition assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The "Why": Understanding Time-Dependent Inhibition
The inhibitory potency of a covalent inhibitor is not a static value but rather a function of time. This is because the overall inhibition is a composite of two distinct events: the initial reversible binding and the subsequent irreversible (or reversible) covalent bond formation.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption [label="Figure 1. Two-step mechanism of irreversible covalent inhibition.", fontsize=9]
In this model, the initial binding affinity is represented by Ki (k_off/k_on), and the rate of covalent bond formation is k_inact. For irreversible inhibitors, the most accurate measure of potency is the second-order rate constant, k_inact/Ki, which encapsulates both the binding affinity and the chemical reactivity.[10][11] For reversible covalent inhibitors, the kinetics are further defined by a rate constant for the reversal of the covalent bond (k_rev).[6]
The critical implication for assay design is that a pre-incubation step, where the enzyme and inhibitor are mixed and allowed to interact for a defined period before the addition of the substrate, is often necessary to observe the time-dependent covalent modification.[12] Without sufficient pre-incubation, the assay may predominantly reflect the initial, non-covalent binding, leading to an underestimation of the inhibitor's true potency.
Key Experimental Considerations
Before proceeding to specific protocols, several factors must be considered to ensure the generation of robust and reproducible data.
-
Assay Format: The choice of assay technology (e.g., fluorescence, luminescence, mass spectrometry) will influence the experimental design.[13] Continuous assays that monitor product formation in real-time can provide rich kinetic information, while endpoint assays are more common for high-throughput screening.[14]
-
Enzyme and Substrate Concentrations: These should be carefully optimized. Ideally, the enzyme concentration should be well below the Ki of the inhibitor to avoid stoichiometric inhibition. Substrate concentration, typically at or below the Michaelis-Menten constant (Km), will affect the apparent potency of competitive inhibitors.[15]
-
Quenching: For discontinuous assays, a reliable quenching method is essential to stop the enzymatic reaction at precise time points. This can be achieved through the addition of a strong acid, a denaturant, or a specific quenching reagent.
-
Compound Stability: The stability of the covalent inhibitor in the assay buffer should be assessed, as compound degradation can lead to inaccurate kinetic measurements.[16]
-
Non-specific Reactivity: Covalent inhibitors can potentially react with other nucleophiles in the assay mixture, such as bovine serum albumin (BSA) or dithiothreitol (DTT). It is crucial to evaluate and minimize such non-specific interactions. A glutathione (GSH) reactivity assay can be employed to assess the intrinsic reactivity of the warhead.[16][17]
Experimental Protocols
The following protocols provide a stepwise approach to characterizing the time-dependent inhibition of covalent inhibitors.
Protocol 1: Determining the Presence of Time-Dependent Inhibition (IC50 Shift Assay)
This initial experiment aims to quickly identify if a compound exhibits time-dependent inhibitory activity. The protocol involves comparing the IC50 value of the inhibitor with and without a pre-incubation period.[18]
Objective: To qualitatively assess if an inhibitor's potency increases with pre-incubation time.
Materials:
-
Target enzyme
-
Test inhibitor and a known non-covalent inhibitor (as a control)
-
Substrate
-
Assay buffer
-
Quenching solution (if applicable)
-
Microplates
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.
-
No Pre-incubation Condition: a. In a microplate, add the assay buffer, inhibitor dilutions, and enzyme. b. Immediately initiate the reaction by adding the substrate. c. Incubate for a fixed period (e.g., 15 minutes) at a controlled temperature. d. Stop the reaction with the quenching solution (if necessary) and measure the signal.
-
Pre-incubation Condition: a. In a separate microplate, add the assay buffer, inhibitor dilutions, and enzyme. b. Pre-incubate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature.[18] c. Initiate the reaction by adding the substrate. d. Incubate for the same fixed period as the no pre-incubation condition (e.g., 15 minutes). e. Stop the reaction and measure the signal.
-
Data Analysis: a. For both conditions, plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. b. A significant decrease (typically >3-fold) in the IC50 value for the pre-incubation condition compared to the no pre-incubation condition indicates time-dependent inhibition.[18] The non-covalent control should not show a significant IC50 shift.
Data Presentation:
| Compound | IC50 (No Pre-incubation) | IC50 (30 min Pre-incubation) | IC50 Shift (Fold) |
| Test Compound A | 1.2 µM | 0.15 µM | 8 |
| Non-covalent Control | 0.5 µM | 0.45 µM | 1.1 |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption [label="Figure 2. IC50 shift assay workflow.", fontsize=9]
Protocol 2: Determination of k_obs and k_inact/K_I
Once time-dependent inhibition is confirmed, a more detailed kinetic characterization is required to determine the rate of inactivation. This protocol measures the observed rate of inactivation (k_obs) at various inhibitor concentrations.
Objective: To quantify the rate of covalent modification and determine the k_inact and K_I values.
Materials:
-
Target enzyme
-
Time-dependent inhibitor
-
Substrate
-
Assay buffer
-
Quenching solution
-
Microplates
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Experimental Setup: a. For each inhibitor concentration to be tested, set up a series of reactions. b. Add the enzyme to the assay buffer in the microplate wells. c. Add the inhibitor at a specific concentration to initiate the pre-incubation. Start a timer.
-
Time-course Measurement: a. At various time points during the pre-incubation (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding the substrate to a subset of the wells. b. Incubate for a short, fixed period (ensuring linear product formation in the uninhibited control) and then quench the reaction. c. Measure the signal for each time point.
-
Data Analysis: a. For each inhibitor concentration, plot the remaining enzyme activity (as a percentage of the t=0 activity) versus the pre-incubation time. b. Fit the data to a one-phase exponential decay equation: Activity = (Activity_initial - Plateau) * exp(-k_obs * time) + Plateau This will yield the observed rate of inactivation (k_obs) for each inhibitor concentration. c. Plot the calculated k_obs values against the corresponding inhibitor concentrations. d. Fit this data to the Michaelis-Menten equation (or a linear fit for concentrations well below K_I): k_obs = k_inact * [I] / (K_I + [I]) This will provide the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate). e. The second-order rate constant, k_inact/K_I, can then be calculated.
Data Presentation:
| [Inhibitor] (µM) | k_obs (min⁻¹) |
| 0.1 | 0.05 |
| 0.25 | 0.11 |
| 0.5 | 0.18 |
| 1.0 | 0.25 |
| 2.5 | 0.35 |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption [label="Figure 3. Workflow for determining k_inact/K_I.", fontsize=9]
Trustworthiness: Self-Validating Systems and Controls
To ensure the integrity of the data, every protocol should include a set of controls:
-
No Inhibitor Control: To establish 100% enzyme activity.
-
No Enzyme Control: To determine the background signal.
-
Known Non-covalent Inhibitor: To confirm that the observed time-dependency is specific to the covalent inhibitor.[12]
-
Known Covalent Inhibitor: As a positive control for the assay system.
Conclusion: A Pathway to Accurate Covalent Inhibitor Characterization
The optimization of incubation times is not merely a procedural step but a fundamental requirement for the accurate and meaningful characterization of covalent inhibitors. By understanding the two-step mechanism of covalent inhibition and implementing systematic protocols to investigate time-dependent effects, researchers can avoid misleading data and make more informed decisions in their drug discovery programs. The IC50 shift assay provides a rapid and effective method for initial screening, while the determination of k_inact/K_I offers a quantitative measure of inhibitor potency that can guide structure-activity relationship studies and lead optimization. By adhering to the principles and protocols outlined in this application note, scientists can confidently navigate the nuances of covalent inhibitor assays and accelerate the development of novel therapeutics.
References
-
Recent advances in the development of covalent inhibitors - PMC. (URL: [Link])
-
Targeted covalent inhibitors - Wikipedia. (URL: [Link])
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services. (URL: [Link])
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC. (URL: [Link])
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (URL: [Link])
-
Covalent inhibitor drug discovery - Domainex. (URL: [Link])
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Publishing. (URL: [Link])
-
OTAVA Covalent Inhibitors Library. (URL: [Link])
-
The rise of covalent inhibitors in strategic therapeutic design - CAS. (URL: [Link])
-
Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors | ChemRxiv. (URL: [Link])
-
Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data - ResearchGate. (URL: [Link])
-
In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why? | ResearchGate. (URL: [Link])
-
Covalent Drug Discovery: Challenges, Advances, and Success Stories - International Pharmaceutical Industry. (URL: [Link])
-
Time Dependent Inhibition Workflow at AssayQuant - YouTube. (URL: [Link])
-
Reversible Covalent Inhibitor Binding Assay - Domainex. (URL: [Link])
-
Investigation of MOA of next generation covalent inhibitors | AXXAM. (URL: [Link])
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (URL: [Link])
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (URL: [Link])
-
Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex - Evotec. (URL: [Link])
-
A steady-state algebraic model for the time course of covalent enzyme inhibition | bioRxiv. (URL: [Link])
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors - WuXi Biology. (URL: [Link])
-
A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed. (URL: [Link])
-
Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic. (URL: [Link])
-
Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. (URL: [Link])
Sources
- 1. axxam.com [axxam.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 9. A steady-state algebraic model for the time course of covalent enzyme inhibition | bioRxiv [biorxiv.org]
- 10. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. international-pharma.com [international-pharma.com]
- 17. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 18. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in SuFEx Coupling Reactions
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with SuFEx coupling reactions. As a powerful and versatile click chemistry tool, SuFEx enables the rapid and reliable assembly of functional molecules.[1] However, like any chemical transformation, achieving high yields requires careful attention to experimental parameters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your SuFEx reactions.
I. Understanding the Core of SuFEx: Stability Meets Reactivity
The power of SuFEx chemistry lies in the unique balance between the stability and reactivity of the sulfur(VI)-fluoride bond.[2][3] Sulfonyl fluorides (R-SO₂F) and related motifs are generally stable to a wide range of conditions, including water and oxygen, yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[3][4] This reactivity is pivotal for its applications in drug discovery, materials science, and chemical biology.[1][2] The key to a successful SuFEx reaction is understanding how to effectively activate the S-F bond for nucleophilic substitution.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your SuFEx experiments in a question-and-answer format.
Issue 1: My SuFEx reaction is sluggish, incomplete, or not working at all.
Potential Cause 1: Inappropriate Catalyst or Insufficient Catalyst Loading.
The choice and amount of catalyst are critical for activating the S-F bond. The reactivity of the SuFExable hub (e.g., sulfonyl fluoride, fluorosulfate) dictates the required catalyst strength.[6]
-
Explanation: The catalyst, typically a Lewis base, facilitates the departure of the fluoride leaving group.[6] More stable S-F bonds require stronger bases for activation. The general order of reactivity for some S(VI)-F hubs is RN=S(O)F₂ > R-SO₂F > R-OSO₂F.[7]
-
Solution:
-
Consult the Catalyst pKaH Chart: Select a catalyst with appropriate basicity for your specific transformation.
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can significantly improve reaction rates.[6][7] However, be mindful that excessive catalyst can sometimes lead to side reactions or degradation.[6]
-
Switch to a Stronger Catalyst: If a milder base like triethylamine (TEA) is ineffective, consider more potent catalysts such as DBU, BEMP, or the highly effective guanidine base BTMG.[6][7] For polysulfate synthesis, bifluoride salts can be highly effective at very low loadings.[7]
-
| Catalyst | pKaH (in MeCN) | Typical Applications |
| Triethylamine (TEA) | 18.8 | Reactions with highly reactive hubs like SO₂F₂.[7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | General catalyst for a wide range of SuFEx reactions.[6] |
| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | 27.6 | For challenging substrates and less reactive S-F bonds.[7] |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) | ~26 | Excellent for "Accelerated SuFEx" with alcohols.[6] |
| Tetrabutylammonium Bifluoride (TBAHF₂) | N/A | Superior for SuFEx copolymerization in some cases.[8] |
| Calcium Triflimide (Ca(NTf₂)₂) | N/A (Lewis Acid) | Used with a base (e.g., DABCO) to activate challenging hubs.[9][10] |
Potential Cause 2: Poor Nucleophile Reactivity.
The nature of the nucleophile significantly impacts the reaction rate.
-
Explanation: Phenols are generally good nucleophiles for SuFEx, especially when deprotonated. Aliphatic alcohols are more challenging, and sterically hindered nucleophiles will react more slowly.[11] Primary and secondary amines are also effective nucleophiles.
-
Solution:
-
In Situ Silylation for Alcohols: For reactions involving alcohols, especially aryl alcohols, the use of a silicon additive like hexamethyldisilazane (HMDS) in combination with a catalyst like BTMG can dramatically accelerate the reaction.[6] This "Accelerated SuFEx Click Chemistry" (ASCC) protocol avoids the pre-formation of silyl ethers.[6]
-
Use of Stronger Bases: For less nucleophilic amines or alcohols, a stronger base is required to facilitate deprotonation and increase nucleophilicity.
-
Consider Temperature: While many SuFEx reactions proceed at room temperature, gentle heating (e.g., to 60 °C) may be necessary for sluggish reactions, particularly with challenging substrates like secondary alcohols.[7]
-
Issue 2: I am observing significant side product formation.
Potential Cause 1: Competing Reaction Pathways with Fluorosulfates.
When using fluorosulfates with amine nucleophiles, multiple reaction pathways can lead to undesired products.[10]
-
Explanation: Amines can react at different sites of the fluorosulfate, leading to a mixture of products.
-
Solution: The use of a Ca(NTf₂)₂/DABCO system has been shown to rescue these transformations, promoting the desired SuFEx reaction and affording the target sulfamate in high yield.[9][10]
Potential Cause 2: Hydrolysis of Reactants or Catalyst.
While SuFEx is known to be water-friendly, the presence of excessive water can be detrimental in some cases, especially with certain catalysts or highly reactive species.[2][4]
-
Explanation: Water can hydrolyze highly reactive SuFEx hubs or certain catalysts (like DBU), reducing their effectiveness.[11][12] The effect of water can be system-dependent; for instance, the Ca(NTf₂)₂/DABCO system shows good tolerance to small amounts of water.[12]
-
Solution:
-
Use Anhydrous Solvents: For sensitive reactions, ensure that your solvents are dry.
-
Choose a Water-Tolerant Catalytic System: If the presence of water is unavoidable, consider a catalytic system known for its water tolerance, such as the Ca(NTf₂)₂/DABCO combination.[12]
-
Leverage the "On-Water" Effect: In some cases, running the reaction in a biphasic water-organic mixture can accelerate the reaction.[7] This is attributed to hydrogen bonding interactions at the phase boundary that facilitate the S-F bond cleavage.[7]
-
Issue 3: My starting material (sulfonyl fluoride or nucleophile) is degrading.
Potential Cause 1: Instability of the Sulfonyl Fluoride.
While generally stable, the stability of sulfonyl fluorides can be influenced by the electronic properties of the attached group.
-
Explanation: Highly electron-withdrawing groups can increase the electrophilicity of the sulfur center, making the sulfonyl fluoride more susceptible to hydrolysis or reaction with other nucleophiles present in the mixture. Conversely, electron-donating groups enhance stability.
-
Solution:
-
Control Reaction Temperature: Avoid excessive heating, which can promote decomposition.
-
pH Control: Maintain a neutral or slightly acidic pH if your substrate is sensitive to basic conditions.
-
Purify Starting Materials: Ensure your sulfonyl fluoride is pure and free from acidic or basic impurities from its synthesis.
-
Potential Cause 2: Oxidative Degradation of Nucleophiles.
Some nucleophiles, particularly electron-rich phenols or anilines, can be susceptible to oxidation.
-
Explanation: Although SuFEx is generally tolerant to oxygen, sensitive nucleophiles might degrade over long reaction times, especially in the presence of trace metal impurities.
-
Solution:
-
Degas the Reaction Mixture: If you suspect oxidative degradation, sparging the solvent with an inert gas (Argon or Nitrogen) before adding reagents can be beneficial.
-
Use Freshly Purified Nucleophiles: Ensure the purity of your nucleophile to avoid introducing impurities that could catalyze degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: Do I need to pre-form the silyl ether of my alcohol nucleophile?
A: Not necessarily. With the advent of "Accelerated SuFEx Click Chemistry" (ASCC), you can perform the reaction in one pot by adding a silicon source like HMDS along with a suitable catalyst (BTMG is particularly effective).[6] This generates the reactive silyl ether in situ and is often faster and more convenient.
Q2: Can I perform SuFEx reactions in aqueous media?
A: Yes, SuFEx reactions are generally compatible with water.[2][4] In fact, some reactions benefit from an "on-water" effect, where a biphasic system accelerates the rate.[7] However, the stability of your specific reactants and catalyst to hydrolysis should be considered.
Q3: What is the best way to monitor the progress of my SuFEx reaction?
A: Thin Layer Chromatography (TLC) is often the quickest method. You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product. ¹H or ¹⁹F NMR spectroscopy can also be used if the signals of the starting materials and products are well-resolved.
Q4: My product seems to be unstable during purification on silica gel. What should I do?
A: Most SuFEx products are stable. However, if you suspect degradation on silica gel, you can try the following:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Purification: Consider other purification methods like recrystallization, precipitation, or chromatography on a different stationary phase (e.g., alumina).
-
Minimal Purification: A key advantage of click chemistry is often the high purity of the crude product, sometimes requiring only evaporation of volatiles.[2][11]
Q5: Are there any safety concerns with SuFEx reagents?
A: Yes. Sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) are toxic gases and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[7][13] Always consult the Safety Data Sheet (SDS) for all reagents before use.
IV. Key Experimental Protocols & Workflows
Protocol 1: General Procedure for Accelerated SuFEx Click Chemistry (ASCC) of Alcohols
This protocol is adapted from the work on BTMG-HMDS mediated SuFEx reactions.[6]
-
To a vial, add the sulfonyl fluoride (1.0 equiv), the alcohol nucleophile (1.1 equiv), and a magnetic stir bar.
-
Add the solvent (e.g., THF, MeCN, or CH₂Cl₂) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add hexamethyldisilazane (HMDS) (1.0 equiv).
-
Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%, typically 5 mol% for aryl alcohols and 20 mol% for primary alkyl alcohols).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 5-30 minutes.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components. The crude product can then be purified by flash column chromatography if necessary.
Protocol 2: SuFEx Reaction of Amines using Ca(NTf₂)₂/DABCO
This protocol is effective for coupling amines with sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides.[9][10]
-
To a vial, add the S(VI) fluoride electrophile (1.0 equiv), the amine nucleophile (1.05 equiv), Ca(NTf₂)₂ (1.1 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv).
-
Add THF to achieve a concentration of 0.5 M.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 30 minutes to 24 hours.[9][10]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the calcium salt and DABCO.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Workflow Diagrams
Troubleshooting Logic for Low SuFEx Yield
Caption: Workflow for the one-pot Accelerated SuFEx reaction.
V. References
-
J&K Scientific LLC. (2021, April 2). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. Retrieved from J&K Scientific LLC website:
-
Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from Merck Millipore website:
-
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In F. P. J. T. Rutjes (Ed.), Click Chemistry (1st ed., Vol. 4, pp. 435-484). Georg Thieme.
-
Meng, Y.-P., et al. Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Retrieved from
-
[No Author]. (n.d.). The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. Retrieved from
-
[No Author]. (2018, July). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112.
-
Enamine. (2025, March 24). Sulfonyl Fluorides. Retrieved from Enamine website:
-
[No Author]. (2019, July 31). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). Retrieved from
-
Meng, Y.-P., et al. Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Retrieved from
-
MilliporeSigma. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from MilliporeSigma website:
-
[No Author]. (2023, August 3). Sulfur fluoride exchange. PMC - NIH. Retrieved from
-
[No Author]. (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH. Retrieved from
-
[No Author]. (n.d.). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. Retrieved from
-
[No Author]. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Retrieved from
-
[No Author]. (n.d.). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PMC. Retrieved from
-
[No Author]. (2021, August 28). SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI. Retrieved from
-
[No Author]. (2020, May 27). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters - ACS Publications. Retrieved from
-
[No Author]. (n.d.). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. Retrieved from
-
[No Author]. (2023, April 29). Advances in the construction of diverse SuFEx linkers. National Science Review. Retrieved from
-
[No Author]. (2024, September 5). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Retrieved from
Sources
- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
pH optimization for 6-Fluoropyridazine-3-sulfonyl fluoride bioconjugation
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Bioconjugation Division Subject: Technical Guide: pH Optimization for 6-Fluoropyridazine-3-sulfonyl Fluoride (FPSF) Bioconjugation
Executive Summary & Chemical Logic
You are working with 6-Fluoropyridazine-3-sulfonyl fluoride (FPSF) , a "next-generation" SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike standard benzenesulfonyl fluorides, the pyridazine core is electron-deficient (π-deficient heteroaromatic). This inductive effect significantly lowers the activation energy for nucleophilic attack at the sulfur center, making FPSF a high-reactivity probe .
The Critical Challenge: The same electronic activation that drives rapid bioconjugation also accelerates hydrolysis.
-
Too High pH (> 8.0): The rate of hydrolysis (
) competes aggressively with bioconjugation ( ), leading to probe deactivation before labeling occurs. -
Too Low pH (< 7.0): Target nucleophiles (Tyrosine phenol, Lysine
-amine) remain protonated and unreactive.
The Solution: You must operate in a "Goldilocks Zone"—typically pH 7.2 to 7.8 —to maximize the Signal-to-Noise ratio (conjugation vs. hydrolysis).
Mechanism & Pathway Visualization
Understanding the competition between your target residue and water is essential for troubleshooting.
Figure 1: Kinetic competition between SuFEx bioconjugation and hydrolysis. The electron-deficient pyridazine ring accelerates both pathways, narrowing the optimal pH window compared to phenyl-sulfonyl fluorides.
Optimization Protocol: The "pH Sweep"
Do not guess the pH. Perform this specific validation experiment before committing precious protein samples.
Materials
-
Buffer System: 50 mM Phosphate or HEPES (Avoid Tris if possible, as its primary amine can compete, though steric bulk usually prevents this with sulfonyl fluorides; Phosphate is safer).
-
pH Range: 6.5, 7.0, 7.4, 7.8, 8.2, 8.5.
-
Detection: LC-MS (Intact Protein) or Western Blot (if using a tagged probe).
Step-by-Step Workflow
-
Preparation: Aliquot your protein (20 µM final) into the 6 distinct pH buffers.
-
Initiation: Add FPSF (10–20 equivalents) from a DMSO stock. Ensure final DMSO < 5%.
-
Incubation: Incubate at Room Temperature (25°C) .
-
Note: Do not heat. Heteroaromatic sulfonyl fluorides are thermally sensitive.
-
-
Quenching: At
hour, quench an aliquot with 5% formic acid (for MS) or SDS-loading buffer (for Gel). -
Analysis: Plot % Conjugation vs. pH.
Data Interpretation Table
| Observation | Diagnosis | Recommended Action |
| High Yield @ pH 7.4 | Optimal Window | Lock protocol. This is the ideal balance. |
| Low Yield @ All pH | Probe Inactivation | The probe may be hydrolyzing instantly. Switch to rapid mixing or increase probe equivalents (50x). |
| High Yield @ pH 8.5 only | Low Nucleophilicity | Your target residue is buried or has a high pKa. Use pH 8.0 but add the probe in multiple small boluses to replenish hydrolyzed probe. |
| Precipitation | Isoelectric Point Issue | If pH ≈ pI of protein, aggregation occurs. Shift pH ± 0.5 units away from pI. |
Technical Support: Troubleshooting & FAQs
Q1: I see a mass shift of +79 Da instead of the expected adduct. What happened? A: You are likely seeing hydrolysis of the sulfonyl fluoride followed by non-covalent association or a specific fragmentation in MS.
-
Correction: The expected mass addition for a sulfonyl fluoride replacing a proton is +(MW of Probe - HF) . For SuFEx, the fluoride leaves.
-
Mass Change =
(approx). -
If you see
(water), your probe hydrolyzed before reacting. Check your DMSO stock for water contamination.
-
Q2: Can I use Tris buffer? A: Technically, yes, but it is risky. While sulfonyl fluorides are chemoselective for protein residues over Tris, the high concentration of Tris (e.g., 50-100 mM) can slowly consume the probe over long incubations (overnight).
-
Recommendation: Use HEPES, MOPS, or Phosphate to eliminate this variable.
Q3: My reaction works on peptides but fails on the full-length protein. Why? A: This is a steric/microenvironment issue . The pyridazine ring is rigid. If the target Tyrosine/Lysine is in a deep pocket, the probe cannot access it.
-
Protocol Adjustment: Add a mild chaotrope (e.g., 1-2 M Urea ) to the buffer to slightly "breathe" the protein structure without denaturing it, exposing the cryptic residues.
Q4: Is the "6-Fluoro" on the pyridazine ring reactive?
A: Yes, potentially. The C-6 position is susceptible to
-
Check: If you see "double labeling" or cross-linking, you might be reacting at both the sulfonyl fluoride and the C-6 fluorine.
-
Fix: Pre-alkylate free Cysteines with iodoacetamide if you suspect Cys interference.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2] Chemical Science, 6(5), 2650–2659. Link
- Foundational text on the stability/reactivity balance of SuFEx probes.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
- Establishes the mechanism and fluoride-leaving group chemistry.
-
Hansen, T. N., et al. (2024). Advances in sulfur fluoride exchange for chemical biology.[3] ChemRxiv. Link
- Recent review covering heteroaromatic sulfonyl fluorides and their enhanced reactivity profiles.
-
Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools.[4] Journal of Medicinal Chemistry. Link
- Provides kinetic data on hydrolysis r
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoropyridazine-3-sulfonyl fluoride (FPSF) Cleanup Guide
Reference ID: TS-FPSF-001 Last Updated: 2026-02-19 Status: Active
Executive Summary & Chemical Context
What is 6-Fluoropyridazine-3-sulfonyl fluoride (FPSF)?
FPSF is a highly reactive electrophilic probe belonging to the SuFEx (Sulfur(VI) Fluoride Exchange) class of chemical biology tools. Unlike standard phenyl sulfonyl fluorides (e.g., PMSF), the pyridazine core is electron-deficient, significantly increasing the electrophilicity of the sulfonyl fluoride (
Why is removal critical?
-
Artifactual Labeling: Unreacted FPSF can non-specifically label proteins during denaturation (boiling/urea treatment), leading to "ghost" signals in Mass Spectrometry.
-
Ionization Suppression: Free probe competes for ionization in LC-MS, reducing sensitivity for your target peptides.
-
Crosslinking Risks: The C6-fluorine on the pyridazine ring is susceptible to nucleophilic aromatic substitution (
), potentially acting as a secondary reactive site if not cleared.
Pre-Cleanup: The Quenching Step (Mandatory)
Do not skip this step. Before removing the probe physically, you must chemically neutralize it to prevent reaction during the workup.
Protocol:
-
Add Tris-HCl (pH 8.0) to a final concentration of 50–100 mM .
-
Incubate at room temperature for 10–15 minutes .
Removal Protocols
Select the method based on your downstream application.
Method A: Rapid Spin Desalting (For Native Proteins/Functional Assays)
Best for: Keeping proteins folded for activity assays or interaction studies.
Workflow Diagram:
Caption: Size-exclusion chromatography effectively separates the small molecule FPSF (~200 Da) from macromolecules (>7 kDa).
Step-by-Step:
-
Column Selection: Use a commercially available desalting column (e.g., Zeba™ Spin, Bio-Rad Micro Bio-Spin™ 6). Ensure the Molecular Weight Cut-Off (MWCO) is roughly 7 kDa .
-
Equilibration: Wash column 3x with your target buffer (e.g., PBS) to remove storage preservatives.
-
Loading: Apply the quenched sample carefully to the center of the resin bed. Do not overload volume recommendations.
-
Centrifugation: Spin at 1,000–1,500 × g for 2 minutes.
-
Collection: The flow-through contains your protein. The free FPSF remains trapped in the resin pores.
Method B: Acetone Precipitation (For SDS-PAGE/Mass Spectrometry)
Best for: Denatured samples, proteomics, and removing trace hydrophobic contaminants.
Workflow Diagram:
Caption: Organic solvent precipitation solubilizes the hydrophobic FPSF probe while aggregating and pelleting the protein.
Step-by-Step:
-
Cooling: Ensure HPLC-grade acetone is pre-chilled to -20°C .
-
Ratio: Add 4 volumes of cold acetone to 1 volume of protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for at least 60 minutes (overnight is safer for low concentrations).
-
Separation: Centrifuge at 13,000–15,000 × g for 10 minutes at 4°C.
-
Wash: Carefully remove supernatant (contains FPSF). Add 500 µL of cold 90% acetone, vortex, and spin again (5 min).
-
Reconstitution: Air dry the pellet (2–3 mins, do not over-dry) and resuspend in 8M Urea or SDS-loading buffer.
Data Summary: Method Comparison
| Feature | Spin Desalting (SEC) | Acetone Precipitation | Dialysis |
| Speed | Very Fast (10 min) | Slow (1 hr - Overnight) | Very Slow (12-24 hrs) |
| Protein State | Native (Folded) | Denatured (Unfolded) | Native |
| FPSF Removal Efficiency | >95% | >99% | >90% (Equilibrium dependent) |
| Sample Loss | Low (<10%) | Moderate (10-20%) | Low |
| Hydrolysis Risk | Low | Low (Frozen state) | High (Long aqueous exposure) |
| Best For | Enzyme assays, Binding studies | Gel electrophoresis, LC-MS/MS | Large volumes (>5mL) |
Troubleshooting & FAQ
Q1: I see high background labeling in my control samples. Why?
-
Cause: You likely denatured the protein (boiled in SDS) before removing the unreacted probe. Heat + unfolding exposes buried nucleophiles (internal Lys/Tyr), and the "unreacted" FPSF labels them rapidly before the enzyme denatures.
-
Fix: Always quench with Tris and perform Acetone precipitation before adding SDS loading buffer and boiling.
Q2: Can I use dialysis instead of spin columns?
-
Recommendation: Not recommended for FPSF.
-
Reasoning: Sulfonyl fluorides are hydrolytically stable compared to chlorides, but they eventually hydrolyze to sulfonic acid. During a 12-hour dialysis, the probe may hydrolyze and the resulting acidic species can associate ionically with the protein. Furthermore, dialysis is poor at removing hydrophobic small molecules that might stick to the dialysis membrane.
Q3: The probe seems to "stick" to the protein even after desalting.
-
Cause: FPSF is moderately hydrophobic (fluorine + aromatic ring). It may be binding non-covalently to hydrophobic pockets.
-
Fix: If downstream analysis allows, use the Acetone Precipitation method. The organic solvent disrupts hydrophobic interactions, solubilizing the free probe while precipitating the protein.
Q4: Is the 6-Fluoro group stable?
-
Technical Insight: The C6-position on pyridazine is electron-poor. In the presence of strong nucleophiles (like thiols at high pH), it can undergo
. If you are using high concentrations of Cysteine or DTT during the labeling step, you might get side reactions. Keep reducing agents low during labeling, then add them after quenching/cleanup.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Hanning, K., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI Pharmaceuticals, 16(4), 545. (See Section on Precipitation vs. LC removal).
Sources
Technical Support Center: Pyridazine Sulfonyl Fluoride (Py-SF) Labeling
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Steric Hindrance & Reactivity
Welcome to the Py-SF Technical Hub
You are likely here because your pyridazine sulfonyl fluoride (Py-SF) probe—theoretically a "perfect" SuFEx click reagent—is underperforming. It’s either not labeling your target protein, labeling it poorly, or hydrolyzing before it gets the chance.
In the world of covalent drug discovery, pyridazine is a "Goldilocks" scaffold: its electron-deficient nature makes the sulfonyl fluoride warhead significantly more reactive than standard benzene-SFs, yet it remains stable in aqueous buffer. However, this reactivity relies on a precise trigonal bipyramidal transition state . If steric bulk (from your ligand or the protein pocket) blocks the approach of the nucleophile (Tyr/Lys/His) to the sulfur center, the reaction dies.
This guide helps you diagnose and bypass these steric barriers.
Part 1: The Diagnostic Workflow
Before altering your chemistry, determine if the failure is Steric (geometry), Electronic (reactivity), or Environmental (pH/Buffer).
Figure 1: Diagnostic Triage Tree. Use this logic flow to categorize your labeling failure before attempting synthesis changes.
Part 2: The Science of the Barrier
The "Steric vs. Electronic" Paradox
Pyridazine is superior to benzene because the nitrogen atoms pull electron density away from the sulfur, making it a "hotter" electrophile. However, SuFEx is not a simple collision; it requires a specific geometry.
-
The Mechanism: The nucleophile (e.g., Tyrosine-OH) must attack the Sulfur(VI) center opposite the Fluoride leaving group (backside attack) or via a concerted transition state involving proton transfer.
-
The Problem: If you place the Sulfonyl Fluoride group at the 3-position of the pyridazine, and you have a bulky substituent at the 4-position , you create an "ortho-effect" wall. The nucleophile physically cannot align with the S-F bond axis.
| Feature | Benzene-SF | Pyridazine-SF (3-pos) | Pyridazine-SF (4-pos) |
| Electrophilicity | Moderate | High (Due to adjacent N) | Very High (Inductive effect) |
| Steric Sensitivity | Low | High (N-lone pairs + substituents) | Moderate |
| Water Stability | High | High | Moderate (Prone to hydrolysis at high pH) |
| Primary Target | Lysine (mostly) | Tyrosine (enhanced selectivity) | Tyrosine/Lysine |
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I see binding in docking, but 0% labeling in MS."
Diagnosis: The "Reach" Problem. Your ligand binds, but the warhead (SF) is buried too deep or is angled away from the nucleophile. SuFEx is a proximity-driven reaction; it does not "reach out" like a Michael acceptor.
-
Q: How do I fix the reach without ruining binding affinity?
-
A: Introduce a "Flex-Linker." Move the sulfonyl fluoride group away from the aromatic ring using a short aliphatic spacer (e.g., methylene -CH2- or ethylene -CH2CH2-).
-
Why? This converts the rigid aryl-SF into an alkyl-SF (or extended aryl-SF), allowing the warhead to rotate and find the nucleophile's hydroxyl group.
-
Caution: Alkyl-SFs are less stable than Aryl-SFs. Store stocks in anhydrous DMSO at -80°C.
-
Scenario B: "My probe hydrolyzes (loses F, gains OH) before it labels."
Diagnosis: Buffer Interference or Hyper-Reactivity. Pyridazine-SFs are electron-poor. If your buffer contains nucleophiles (Tris, Imidazole, DTT) or the pH is too high (>8.5), water/buffer will outcompete the protein.
-
Q: What is the optimal buffer system?
-
A: Use HEPES or PBS (pH 7.4 - 8.0) .
-
Protocol Adjustment:
-
Remove DTT/Mercaptoethanol (Sulfonyl fluorides are generally redox stable, but thiols can sometimes react or reduce other parts of the probe).
-
Remove Tris/Glycine (Primary amines react with SFs).
-
If hydrolysis persists, lower pH to 7.2. The pyridazine-SF is reactive enough to label at near-neutral pH if the binding is tight.
-
-
Scenario C: "The reaction works on the isolated domain, but not in the full-length protein."
Diagnosis: Steric Shielding (Allostery). In the full complex, the target residue might be shielded by another domain or protein partner.
-
Q: How do I overcome conformational shielding?
-
A: Temperature Cycling.
-
Method: Incubate at 37°C instead of 4°C or RT. The increased thermal energy induces "breathing" in the protein structure, transiently exposing the cryptic residue to the Py-SF probe.
-
Part 4: Validated Labeling Protocol
Objective: Covalent labeling of a target protein with a Pyridazine-SF probe for LC-MS validation.
Reagents:
-
Protein Stock (10–50 µM in PBS, pH 7.4).
-
Py-SF Probe (10 mM stock in anhydrous DMSO).
-
Quenching Solution: 5% Formic Acid (for MS) or 10 mM free Tyrosine.
Step-by-Step:
-
Preparation: Dilute protein to 20 µM in PBS. Ensure pH is verified (7.4–8.0).
-
Dosing: Add Py-SF probe to protein.
-
Screening: Start at 10x molar excess (e.g., 200 µM probe).
-
DMSO Limit: Keep final DMSO concentration < 2% to avoid protein unfolding.
-
-
Incubation:
-
Standard: 4 hours at 25°C.
-
Sterically Hindered Targets: 16 hours at 25°C OR 2 hours at 37°C.
-
-
Quenching:
-
Add Formic Acid to final 0.5% (stops reaction, preps for LC-MS).
-
Do NOT use gel filtration immediately if kinetics are slow; quench first.
-
-
Analysis:
-
Run Deconvoluted Intact Mass Spec.
-
Success Criteria: Mass shift of +(Probe MW - 20 Da) . (Loss of HF).
-
Note: If you see +(Probe MW), you have a non-covalent adduct (salt) or hydrolysis product sticking.
-
Part 5: Visualizing the Steric Clash
The diagram below illustrates why "Ortho" substitution on the Pyridazine ring is the most common cause of failure.
Figure 2: Mechanism of Steric Hindrance. The "Ortho-Substituent" creates a physical blockade, preventing the nucleophile from accessing the Sulfur center, regardless of how activated the ring is.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2][3] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[4] Chemical Science. Link
-
Kelly, J. W., et al. (2017). "Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes." Journal of the American Chemical Society.[5] Link
-
Bull, J. A., et al. (2024). "Unconventional reactivity of sulfonyl fluorides." Chem. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Pyridazine Purification
Topic: Purification & Isolation of Fluorinated Pyridazine Intermediates Ticket ID: FP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying fluorinated pyridazine intermediates. These compounds present a unique "perfect storm" of purification challenges:
-
Basicity: The nitrogen-rich ring acts as a Lewis base, interacting strongly with acidic silanols on silica gel.
-
Labile Fluorines: The C–F bond, while strong, activates the ring toward nucleophilic attack (hydrolysis) during workup.
-
Regioisomerism: Nucleophilic aromatic substitution (
) often yields difficult-to-separate mixtures (e.g., 4- vs. 5-substituted isomers).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
This guide prioritizes yield preservation and purity over speed.
Module 1: Chromatography Troubleshooting (The "Silica Trap")
User Issue:
"I loaded my crude fluoropyridazine on a standard silica column. The product streaked (tailed) badly, and I recovered only 40% of the mass. Where did it go?"
Root Cause Analysis:
Standard flash silica gel (
-
Mechanism: The pyridazine nitrogens hydrogen-bond to the free silanol groups (Si-OH) on the stationary phase.
-
Result: This causes peak tailing (streaking) and, in fluorinated systems, can catalyze hydrolysis or defluorination on the column, leading to irreversible mass loss [1].
Protocol: Silica Gel Neutralization (The TEA Method)
To prevent degradation and tailing, you must mask the acidic sites on the silica.
Reagents: Triethylamine (
-
Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% v/v Triethylamine .
-
Example: For a 100g column, mix silica with 300mL of 9:1 Hexane:EtOAc + 3mL
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Column Packing: Pour the slurry and pack the column. Flush with at least 2 column volumes (CV) of the running solvent (containing 1%
) to ensure the basic modifier is distributed throughout the bed. -
Elution: Run your gradient. You can lower the
content to 0.5% in the mobile phase during the run, but do not remove it completely. -
Alternative: If the compound is acid-sensitive and base-sensitive (prone to
by amine), use Neutral Alumina (Brockmann Grade III) instead of silica [1].
Visual Workflow: Stationary Phase Selection
Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent pyridazine degradation.
Module 2: Separation of Regioisomers
User Issue:
"My
Technical Insight:
In polyfluorinated systems (like tetrafluoropyridazine derivatives), the dipole moments of regioisomers (e.g., 4-isomer vs. 5-isomer) are often too similar for separation based on adsorption (silica). However, their hydrophobicity and pi-pi interaction capabilities often differ significantly [2].
Recommended Solution: Reverse Phase (C18) or Phenyl-Hexyl
Switching to Reverse Phase (RP) chromatography utilizes the "fluorine effect"—fluorine atoms increase lipophilicity but also alter the electron density of the aromatic ring.
Data Comparison: Separation Efficiency
| Stationary Phase | Mechanism | Success Rate for Regioisomers | Notes |
| Silica (Normal Phase) | Adsorption/Polarity | Low | Isomers often co-elute due to similar polarity. |
| C18 (Reverse Phase) | Hydrophobicity | Medium-High | Fluorine substitution pattern alters global lipophilicity. |
| Phenyl-Hexyl | Highest | The electron-deficient pyridazine ring interacts differently with the phenyl phase depending on F-substitution. |
Protocol: The "Focusing" Gradient (Reverse Phase)
-
Column: C18 or Phenyl-Hexyl (15µm or smaller).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
Hold at 5% B for 2 CV (desalting).
-
Ramp 5%
95% B over 20 CV. -
Observation: If isomers elute close together (e.g., 45% and 48% B), run an isocratic hold at 43% B for 10 CV to widen the gap.
-
Module 3: Crystallization & The "Oiling Out" Problem
User Issue:
"I tried to recrystallize my intermediate, but it separated as a sticky oil at the bottom of the flask."
Root Cause:
Fluorinated pyridazines often have low melting points and high solubility in organic solvents. "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common when adding anti-solvent too quickly [3].
Protocol: Controlled Two-Solvent Crystallization
Target: Induce nucleation without hitting the "oil limit."
Solvent Systems:
-
System A (Standard): Dichloromethane (DCM) / Hexane.
-
System B (Polar): Ethanol / Water (Best for highly polar intermediates).
-
System C (Fluorinated): Trifluoroethanol (TFE) / Water (Specialized for highly fluorinated scaffolds) [4].
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in the minimum amount of the "Good Solvent" (e.g., DCM) at room temperature. Do not heat if the compound is volatile.
-
First Cloud Point: Add the "Anti-Solvent" (e.g., Hexane) dropwise with vigorous stirring until a faint, persistent cloudiness appears.
-
The "Back-Step": Add 1-2 drops of the Good Solvent (DCM) to clear the solution again.
-
Seed & Seal: Add a tiny seed crystal (if available) or scratch the glass. Seal the flask.
-
Vapor Diffusion (The Gentle Method):
-
Place the small open vial containing your solution inside a larger jar containing pure Hexane.
-
Cap the large jar.
-
Wait 24-48 hours. The hexane vapor will slowly diffuse into the DCM, forcing the crystals out slowly, avoiding the oil phase.
-
Visual Workflow: Troubleshooting Crystallization
Figure 2: Workflow for recovering material when "oiling out" occurs.
Module 4: Volatility Warning
Critical Note on Yield Loss
Many lower molecular weight fluoropyridazines (e.g., 3,6-difluoropyridazine) are sublimable and volatile.
-
Risk: Leaving the compound on a high-vacuum pump or rotavap at high bath temperatures (>40°C) will result in significant mass loss.
-
Mitigation:
-
Do not dry to "constant weight" on a high-vacuum manifold.
-
Use a rotavap with a bath temperature < 30°C.
-
If high purity is needed, sublimation is actually a preferred purification method over chromatography for these specific volatile derivatives [5].
-
References
-
University of Rochester. (n.d.). Chromatography: The Solid Phase.[1] Retrieved from [Link] (General principles of silica acidity and amine deactivation).
-
Chambers, R. D., et al. (2008). Nucleophilic substitution in polyfluoro-heterocycles.[2] Journal of Fluorine Chemistry. (Foundational work on regio-selectivity in fluoropyridazines).
-
Reddit ChemPros Community. (2019). Recrystallization with two solvents.[3][4][5] Retrieved from [Link] (Practical field advice on solvent layering and oiling out).
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.[6] National Institutes of Health. Retrieved from [Link] (Demonstrates the utility of fluorinated solvents in heterocyclic chemistry).
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron. (Discusses volatility and sublimation of fluorinated pyridine/pyridazine derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during pyridazine sulfonylation
Topic: Preventing Side Reactions & Optimizing Selectivity
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The "Diazine Dilemma"
Sulfonylation of pyridazines is deceptively difficult due to the unique electronic character of the 1,2-diazine ring. Unlike pyridines, the adjacent nitrogen atoms create a profound electron deficiency (
Why Experiments Fail:
-
N-Coordination: The "N-N" motif acts as a bidentate ligand trap, poisoning transition metal catalysts (Pd, Cu).
-
Regio-Scrambling: Competition between
-sulfonylation (kinetic, often reversible) and -sulfonylation (thermodynamic). -
Desulfonylation: In radical or metal-catalyzed pathways, the sulfonyl radical (
) often extrudes , leading to direct alkylation/arylation byproducts.
Module 1: Radical Sulfonylation (Minisci-Type)
User Scenario: “I am using sodium sulfinate with a persulfate oxidant. I see product formation, but also significant amounts of desulfonylated alkylation byproducts and poly-substituted rings.”
Root Cause Analysis
The Minisci reaction utilizes a sulfonyl radical. Two critical side reactions compete here:
-
Desulfonylation: The sulfonyl radical is unstable at high temperatures or specific electronic configurations, ejecting
to form a carbon-centered radical ( ). -
Over-Reaction: The introduction of a sulfonyl group (electron-withdrawing) makes the pyridazine ring more electron-deficient, activating it for a second radical attack.
Diagram: The Desulfonylation "Off-Ramp"
The following diagram illustrates the kinetic competition between trapping the sulfonyl radical (desired) and ejecting
Figure 1: Kinetic competition in radical sulfonylation. High temperatures favor the red path (SO2 loss).
Troubleshooting Protocol
| Issue | Mechanism | Corrective Action |
| Desulfonylation (Biaryl/Alkyl formation) | Lower Temperature: Run reaction at 0–20°C using photoredox catalysis (Ir/Ru) instead of thermal persulfate (50–80°C). Stabilize Radical: Aryl sulfinates are more stable than alkyl sulfinates. | |
| Poly-substitution | Product is more reactive than starting material. | Biphasic Solvent System: Use DCM/Water (1:1). The sulfonylated product is often more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous phase. |
| Low Conversion | Poor radical generation. | Acid Additive: Ensure pH < 3 (TFA or H2SO4). Protonation of the pyridazine is mandatory to lower the LUMO and accept the nucleophilic radical. |
Module 2: Transition Metal Catalysis (Pd/Cu Cross-Coupling)
User Scenario: “I am trying to couple a chloropyridazine with a sodium sulfinate using Palladium. The reaction stalls, or I get homocoupling of the pyridazine.”
Root Cause Analysis
-
Catalyst Poisoning: The
nitrogens of pyridazine are potent -donors. They displace phosphine ligands on Pd, forming stable, inactive complexes. -
Reductive Homocoupling: In the presence of sulfinates (which are reductants), halo-pyridazines can undergo Ullmann-type homocoupling (Ar-Ar) rather than cross-coupling.
Protocol: The "Masking" Strategy
Step 1: Ligand Selection
Do not use simple monodentate phosphines (
-
Recommended: Xantphos, dppf, or bulky biaryl phosphines (BrettPhos).
Step 2: The "Sulfinate-First" Approach (Preventing Homocoupling) Instead of mixing everything, pre-form the metal-sulfinate complex or use a specific addition order.
Step 3: Alternative - The Thiol Route (
-
Reagent: Thiol (
) + Base ( ). -
Method: Displace the chloride with thiol to form the sulfide.
-
Final Step: Oxidation to sulfone using mCPBA or Oxone.
-
Why? This avoids transition metals entirely, bypassing the coordination issue.
Module 3: Regioselectivity (N- vs. C-Sulfonylation)
User Scenario: “I am observing a transient intermediate that decomposes back to starting material, or I isolated an unstable solid that isn't my C-sulfone.”
Root Cause Analysis
Sulfinates are ambident nucleophiles (S- vs. O-attack). Furthermore, the pyridazine ring has two nucleophilic sites (N1, N2) and carbon electrophilic sites.
-
N-Sulfonylation: Kinetic product. Often forms a sulfonyl-pyridinium/pyridazinium salt. This is usually reversible or leads to ring opening.
-
C-Sulfonylation: Thermodynamic product.
Decision Tree: Selecting the Right Method
Figure 2: Workflow for selecting the sulfonylation method based on substrate functionalization.
Technique: Blocking N-Attack
If N-sulfonylation is dominating (observed by downfield shifts in NMR of the crude mixture):
-
Steric Blocking: Use bulky bases if running basic protocols.
-
Transient Protection: Pre-complex the nitrogens with a Lewis Acid (
or ) before adding the sulfonyl radical source. This occupies the lone pairs, forcing reaction to the Carbon ring.
FAQ: Frequently Encountered Anomalies
Q1: Why does my sulfonyl chloride yield drop when I scale up?
A: Sulfonyl chlorides hydrolyze rapidly in the presence of moisture, generating sulfonic acid (
-
Fix: Switch to Sodium Sulfinates (
) or DABSO (a solid surrogate). These are bench-stable and release the active species in situ [1].
Q2: I see a "biaryl" impurity (
-
Fix: Lower temperature to <60°C and use a more active catalyst (e.g., Pd-G3 dimers) that works at mild conditions.
Q3: Can I sulfonylate at C4 selectively over C3?
A: Yes, but it requires radical chemistry. Nucleophilic substitution (
-
Rule of Thumb: For C3-sulfone
Use 3-chloropyridazine ( ). For C4-sulfone Use Minisci on pyridazine [2].[1]
References
-
Willis, M. C. (2010). "Sulfur Dioxide: A Powerful Reagent for the Synthesis of Sulfones." Chemical Reviews, 110(12), 7253–7270. Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link
-
Baran, P. S., et al. (2012). "Innately Radical Heterocyclic C-H Functionalization." Nature, 489, 415–419. Link
-
MacMillan, D. W. C., et al. (2018). "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Science, 360(6392), 1010-1014. (Context on Photoredox/Radical Stability). Link
-
Luo, Y., et al. (2016). "Visible-Light-Promoted Sulfonylation of Alkenes with Sulfinic Acids." Organic Letters, 18(3), 544–547. Link
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Analysis of 6-Fluoropyridazine-3-sulfonyl Fluoride Adducts
Executive Summary
This guide provides a technical analysis of 6-Fluoropyridazine-3-sulfonyl fluoride (6-FPSF) as a covalent probe for chemoproteomic profiling. Unlike standard benzenesulfonyl fluoride (BSF) reagents, 6-FPSF leverages the electron-deficient pyridazine ring to enhance electrophilicity, enabling rapid modification of nucleophilic residues (Tyr, Lys, His) under mild physiological conditions.
This document compares 6-FPSF against industry-standard SuFEx (Sulfur-Fluoride Exchange) reagents, detailing mass spectrometry (MS) fragmentation patterns, adduct stability, and labeling efficiency.
Mechanistic Basis & Reactivity
Chemical Architecture
6-FPSF contains two critical features:
-
Sulfonyl Fluoride (SO₂F) Warhead: The primary SuFEx center. Reactivity is "tunable" based on the aromatic system it is attached to.
-
6-Fluoro-Pyridazine Core: A highly electron-deficient heteroaromatic ring. The nitrogen atoms and the fluorine at the C6 position inductively destabilize the S-F bond, significantly lowering the activation energy for nucleophilic attack compared to phenyl analogs.
Reaction Pathway
Upon incubation with proteins, 6-FPSF undergoes a SuFEx reaction, primarily targeting Tyrosine (phenol), Lysine (epsilon-amine), and Histidine (imidazole) residues. The reaction releases fluoride (HF) and forms a stable sulfonamide or sulfonate linkage.
Figure 1: SuFEx reaction pathway for 6-FPSF. The electron-deficient pyridazine ring accelerates the transition from the probe to the stable adduct.
Mass Spectrometry Workflow
Adduct Mass Shift Calculation
Accurate identification of 6-FPSF labeled peptides requires precise mass shift parameters. Unlike general alkylation (e.g., iodoacetamide, +57.02 Da), SuFEx probes add a larger aromatic moiety.
| Parameter | Value | Formula |
| Reagent Formula | C₄H₂F₂N₂O₂S | 6-Fluoropyridazine-3-sulfonyl fluoride |
| Leaving Group | F (Fluoride) | -18.9984 Da |
| Adduct Moiety | C₄H₂FN₂O₂S | 6-Fluoropyridazin-3-yl-sulfonyl |
| Monoisotopic Mass Shift | +160.9821 Da | Added to precursor mass |
Fragmentation Behavior (CID/HCD)
In tandem MS (MS/MS), sulfonyl-based adducts exhibit characteristic neutral losses that can be used for targeted data analysis.
-
Primary Neutral Loss: Loss of SO₂ (-63.96 Da) is common in arylsulfonamides.
-
Diagnostic Ions: The pyridazine ring often generates specific low-mass reporter ions if the collision energy is sufficiently high.
-
Signature: Look for the [M+H - 161]⁺ peak (unmodified peptide backbone) if the sulfonamide bond cleaves, or [M+H - 64]⁺ (loss of SO₂) if the S-N/S-O bond remains intact but the sulfonyl group rearranges.
Comparative Performance Analysis
This section compares 6-FPSF with Benzenesulfonyl Fluoride (BSF) and Fluorosulfates (OSF).
Table 1: Performance Matrix
| Feature | 6-FPSF (Pyridazine) | BSF (Benzene) | OSF (Fluorosulfate) |
| Reactivity | High (Fast kinetics, <1h) | Moderate (Requires hours) | Latent (Requires activation/proximity) |
| Selectivity | Promiscuous (Lys/Tyr/His) | Balanced | High (Tyr/Lys specific) |
| Aq. Stability | Moderate (Hydrolysis t₁/₂ ~4-6h) | High (t₁/₂ >24h) | Very High (Stable for days) |
| MS Sensitivity | Excellent (High ionization efficiency due to N-heterocycle) | Good | Good |
| Adduct Mass | +160.98 Da | +140.00 Da | +SO₃ (+79.96 Da) |
| Primary Use | Rapid profiling, low-abundance targets | General chemoproteomics | Proximity-enabled labeling |
Causality of Differences
-
Why 6-FPSF is faster: The pyridazine ring contains two nitrogen atoms. These are electronegative, pulling electron density away from the sulfur center. This makes the sulfur more positive (electrophilic) and susceptible to nucleophilic attack compared to the carbon-only benzene ring of BSF.
-
MS Ionization: The basic nitrogen atoms in the pyridazine ring can protonate during ESI (Electrospray Ionization), potentially enhancing the signal intensity of labeled peptides compared to neutral benzene tags.
Experimental Protocol: 6-FPSF Profiling
Phase 1: Sample Preparation (Self-Validating)
-
Lysis: Lyse cells in PBS (pH 7.4) with 1% NP-40. Avoid primary amine buffers (Tris) to prevent quenching.
-
Probe Incubation:
-
Add 6-FPSF (stock in DMSO) to lysate. Final conc: 50-100 µM.
-
Control: Incubate a separate aliquot with DMSO only.
-
Time: 30-60 minutes at Room Temp (RT). Note: 6-FPSF reacts faster than BSF; extended incubation (>2h) increases non-specific background.
-
-
Quenching: Stop reaction with 4x volume of ice-cold acetone or by desalting (Zeba spin columns).
Phase 2: Digestion & Enrichment
-
Reduction/Alkylation: DTT (5 mM, 55°C, 30 min) followed by Iodoacetamide (15 mM, RT, 30 min, dark).
-
Digestion: Trypsin/Lys-C mix (1:50 enzyme:protein ratio) overnight at 37°C.
-
Desalting: C18 StageTip or Sep-Pak.
Phase 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap or Q-TOF.
-
Method: Data-Dependent Acquisition (DDA).
-
Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 90 min.
-
Inclusion List (Optional): If targeting specific proteins, calculate theoretical m/z using the +160.9821 Da shift.
Phase 4: Data Analysis
-
Search Engine: MaxQuant / Proteome Discoverer / FragPipe.
-
Variable Modification:
-
Name: 6-FPSF_Label
-
Composition: H(2) C(4) N(2) O(2) F S
-
Mass: +160.9821
-
Residues: K, Y, H (Selectivity can be broad).
-
-
Validation: Filter for site localization probability > 0.75.
Figure 2: Analytical workflow for chemoproteomic profiling using 6-FPSF.
References
-
Narayanan, A. & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Zanon, P. R. A., et al. (2021). "Profiling the proteome-wide selectivity of diverse electrophiles." ChemRxiv. Link
-
PubChem Compound Summary. (2023). "Pyridazine-3-sulfonyl fluoride."[1][2][3][4] National Center for Biotechnology Information. Link
-
Enamine Ltd. (2023).[1] "Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks. Link
Sources
Validating Covalent Binding of Sulfonyl Fluorides: A Senior Scientist’s Guide to LC-MS/MS Workflows
Executive Summary: The "Right-Sized" Reactivity of SuFEx
In the landscape of covalent drug discovery, Sulfonyl Fluorides (SFs) have emerged as "privileged warheads."[1] Unlike acrylamides, which rely on the scarcity of cysteine in the binding pocket, or sulfonyl chlorides, which are often too reactive for biological systems, SFs utilize Sulfur-Fluoride Exchange (SuFEx) chemistry. They possess a unique "context-dependent" reactivity—stable in plasma but highly reactive when properly positioned near a nucleophile (Tyr, Lys, His, Ser) within a protein pocket.
This guide moves beyond basic protocols to provide a rigorous, self-validating LC-MS/MS workflow for confirming SF binding. We focus on the specific challenges of SuFEx: calculating the unique mass shift (loss of HF), managing missed cleavages during digestion, and differentiating specific engagement from non-specific labeling.
Part 1: The Chemistry of SuFEx (Context)
To validate binding, one must understand the mechanism. SFs do not function via Michael addition. They react via a substitution mechanism where the fluoride ion is the leaving group.
The Reaction:
Implications for Mass Spectrometry:
-
Leaving Group: The fluoride (F) and the proton (H) from the amino acid side chain are lost.
-
The Linkage: A sulfonamide (if Lys/His) or sulfonate (if Tyr/Ser) bond is formed. These are exceptionally stable, resisting hydrolysis during standard MS sample preparation (reduction/alkylation).
Diagram 1: SuFEx Reaction Mechanism
The following diagram illustrates the specific attack on Tyrosine and Lysine residues, highlighting the stable linkage formed.
Caption: Mechanism of SuFEx-mediated covalent modification. Note the elimination of Hydrogen Fluoride (HF), which dictates the mass shift observed in MS.
Part 2: Strategic Comparison (SF vs. Alternatives)
Why choose an SF warhead? The decision usually hinges on residue availability.
Table 1: Warhead Performance Comparison
| Feature | Sulfonyl Fluoride (SF) | Acrylamide (Michael Acceptor) | Sulfonyl Chloride |
| Primary Target | Tyr, Lys , His, Ser, Thr | Cys (Thiol) | Non-specific (Lys, Tyr, Cys) |
| Mechanism | SuFEx (Substitution) | Michael Addition | Nucleophilic Substitution |
| Aqueous Stability | High (Hours to Days) | Moderate (pH dependent) | Low (Rapid Hydrolysis) |
| Reactivity Driver | Protein-templated (Proximity) | Intrinsic electrophilicity | High intrinsic reactivity |
| Mass Shift (Δ) | + [Ligand - HF] | + [Ligand] | + [Ligand - HCl] |
| Key Advantage | Targets non-Cys residues; "Sleeps" until bound. | Gold standard for Cys-rich pockets. | Rarely used (too promiscuous). |
Part 3: The Validation Workflow
This protocol is designed for Bottom-Up Proteomics (Peptide Mapping), which is the only method capable of confirming the exact site of modification.
Diagram 2: LC-MS/MS Validation Workflow
Caption: Step-by-step workflow for validating covalent SF binding. Critical decision points include enzyme selection and search parameter configuration.
Detailed Protocol Steps
Step 1: Incubation & Stoichiometry
SFs react slower than acrylamides. While acrylamides might label a cysteine in minutes, SuFEx often requires "protein acceleration."
-
Ratio: Start with 1:10 (Protein:Ligand). If the ligand is weak, go to 1:50.
-
Buffer: pH 7.4 – 8.0 (PBS or Tris). Avoid high concentrations of nucleophilic buffers if possible, though SFs are generally robust.
-
Time: Incubate for 1 to 4 hours at room temperature or 37°C.
-
Control: You must run a DMSO-only control to identify the unmodified peptide.
Step 2: Denaturation & Digestion (The Critical Pivot)
This is where most SF experiments fail.
-
Denaturation: Use 8M Urea or 6M Guanidine HCl.
-
Reduction/Alkylation: Standard DTT/IAA protocol. This blocks cysteines, preventing false positives if your SF has off-target Cys reactivity.
-
Enzyme Selection (Expert Insight):
-
If targeting Lysine: Trypsin cleaves at the C-terminus of K and R. If an SF modifies Lysine, Trypsin will NOT cleave there .
-
Consequence: You will generate a longer peptide (a "missed cleavage").
-
Solution: Use Chymotrypsin (cleaves Y/W/F) or Glu-C (cleaves E/D) as an alternative if Trypsin coverage is poor. If using Trypsin, set "Max Missed Cleavages" to 3 or 4 in your search software.
-
Step 3: LC-MS/MS Acquisition
-
Instrument: High-resolution MS (Orbitrap or Q-TOF) is non-negotiable to distinguish the specific mass defect.
-
Fragmentation: HCD (Higher-energy C-trap Dissociation) works well for sulfonamide/sulfonate linkages. They are generally stable and do not fragment neutrally as easily as some phospho-groups.
Part 4: Data Interpretation & The "Delta Mass"
To find your modified peptide, you must configure your search engine (MaxQuant, Proteome Discoverer, Byonic) correctly.
Calculating the Mass Shift
Do not simply add the molecular weight of the ligand.
-
Formula:
-
Constants:
-
Hydrogen (H) ≈ 1.0078 Da
-
Fluorine (F) ≈ 18.9984 Da
-
HF ≈ 20.0062 Da
-
-
Example:
-
Ligand MW = 450.00 Da
-
Search Modification Mass =
-
Validation Criteria (Self-Validating System)
A "hit" is only valid if it meets these three criteria:
-
Mass Accuracy: Precursor mass error < 5 ppm.
-
Retention Time Shift: The hydrophobic ligand usually causes the modified peptide to elute later (higher %ACN) than the unmodified counterpart.
-
MS/MS Localization: The fragmentation spectra (b- and y-ions) must pinpoint the modification to a specific residue (e.g., Tyr402). If the software places it on a nearby Alanine, it is likely a false localization.
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2853-2857. [Link]
-
Narayanan, A., & Jones, L. H. (2015).[2] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][3][4][5] ACS Chemical Biology, 10(5), 1161–1165. [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Lagoutte, P., et al. (2016). Covalent inhibitors: an opportunity for kinase drug discovery.[6] Expert Opinion on Drug Discovery, 11(6), 533-547. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative stability of SuFEx linkers in biological media
Title: Comparative Stability and Utility of SuFEx Linkers in Biological Media: A Technical Guide for Chemical Biology Applications
Executive Summary
The resurgence of Sulfur-Fluoride Exchange (SuFEx) chemistry, championed by Sharpless and Dong, has introduced a new paradigm in covalent drug discovery and chemical proteomics. Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides) that rely on high intrinsic reactivity, SuFEx linkers—specifically Aryl Fluorosulfates (
This guide provides a critical comparison of these linkers, focusing on their hydrolytic stability in plasma and buffer, chemoselectivity, and suitability for specific biological applications.
Key Takeaway:
-
Aryl Fluorosulfates are the superior choice for in vivo target identification and "inverse drug discovery" due to exceptional stability (
days in PBS) and strict requirement for proximity-driven activation. -
Sulfonyl Fluorides offer higher intrinsic reactivity, making them suitable for rapid in vitro labeling and covalent inhibition where turnover is fast, though they suffer from higher background hydrolysis and non-specific binding in complex media.
Mechanistic Foundation: The "Sleeping Beauty" Effect[2]
To understand stability, one must understand the activation energy barrier. The S(VI)-F bond is remarkably strong (approx. 130 kcal/mol) and resistant to reduction and ionization.
-
Latent State: In neutral aqueous buffer or plasma, the fluoride is a poor leaving group because the sulfur center is shielded, and the bond is non-polarizable.
-
Activated State: Within a protein binding pocket, specific residues (e.g., Arg, Lys) or local pH effects stabilize the transition state (often a pentacoordinate sulfur species) or protonate the leaving fluoride, dramatically accelerating the exchange reaction with nucleophiles like Tyrosine (Tyr), Lysine (Lys), or Histidine (His).[1]
Figure 1: Mechanism of SuFEx Activation & Selectivity
Caption: The "Sleeping Beauty" mechanism. The linker remains stable (blue) until the protein environment (yellow) catalyzes the transition state (red), leading to specific conjugation (green) over hydrolysis (grey).
Comparative Analysis: Stability & Reactivity
The following data synthesizes findings from key literature (e.g., J. Am. Chem. Soc., Angew. Chem.) regarding the performance of these linkers in biological contexts.
Table 1: Stability and Reactivity Profile
| Feature | Aryl Fluorosulfates ( | Aryl Sulfonyl Fluorides ( | Sulfamoyl Fluorides ( |
| Hydrolytic Stability (PBS, pH 7.4) | High. Stable for days to weeks. Unaffected by physiological pH. | Moderate. | Very High. Extremely resistant to hydrolysis (pH 1–10). |
| Plasma Stability ( | High. Resistant to most esterases/proteases. Ideal for in vivo use.[2] | Low to Moderate. Susceptible to non-specific protein binding and faster hydrolysis. | High. Generally stable.[3] |
| Intrinsic Reactivity | Low. Requires significant activation (proximity/catalysis). | Medium. More electrophilic; can react with solvent-exposed nucleophiles. | Very Low. Inert without specific activation. |
| Primary Amino Acid Targets | Tyr (preferred), Lys, His.[2][4] | Lys, Tyr, Ser, His, Thr.[2][5][6] | Lys, Tyr (requires specific activation). |
| Chemoselectivity | Excellent. "Context-dependent" reactivity minimizes off-target labeling. | Good. But higher risk of non-specific background labeling. | Excellent. Highly specific. |
| Primary Application | Ligand-directed labeling, Inverse Drug Discovery, Chemical Probes. | Covalent Inhibitors, Radiochemistry ( | Chemical Biology Probes, Polymer Chemistry.[1] |
Detailed Analysis
-
Aryl Fluorosulfates:
-
Often referred to as the gold standard for Target Identification by Binding (TIB) .
-
Data Point: In a comparative study involving XIAP inhibitors, aryl fluorosulfates showed no degradation in PBS after 24 hours, whereas specific benzamide-sulfonyl fluorides showed >50% degradation or non-specific adduct formation [1].
-
Why: The oxygen atom in the fluorosulfate group provides resonance stabilization, reducing the electrophilicity of the sulfur center compared to the sulfonyl fluoride.[7]
-
-
Sulfonyl Fluorides:
-
Reactivity is highly tunable based on the R-group. Electron-withdrawing groups on the aryl ring increase reactivity (and instability).
-
Data Point: Aliphatic sulfonyl fluorides are generally too unstable for extended biological assays, often hydrolyzing within minutes to hours. Aryl variants are preferred but still exhibit higher background noise in proteomic lysate experiments compared to fluorosulfates [2].
-
Experimental Protocols: Validating Linker Stability
As a scientist, you must validate the stability of your specific linker before deploying it in complex biological systems. Use this self-validating LC-MS protocol.
Protocol: Comparative Hydrolytic Stability Assay
Objective: Determine the half-life (
Materials:
-
Test Compounds (10 mM stock in DMSO).
-
Internal Standard (e.g., Caffeine or Sulfone derivative, 10 mM in DMSO).
-
Media: 1x PBS (pH 7.4) and Human Plasma (pooled).
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow Diagram:
Caption: Step-by-step workflow for determining hydrolytic stability using LC-MS.
Step-by-Step Methodology:
-
Preparation: Prepare a master mix of the test compound (50 µM) and Internal Standard (50 µM) in pre-warmed PBS or Plasma. Ensure final DMSO concentration is
to prevent solvent effects. -
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At designated time points (0, 1, 4, 8, 24, 48 h), remove a 50 µL aliquot.
-
Quenching (Critical Step): Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This precipitates plasma proteins and halts enzymatic activity.
-
Note: For PBS samples, this step ensures matrix matching with plasma samples for MS analysis.
-
-
Processing: Vortex for 1 min, then centrifuge at 10,000
g for 10 min at 4°C. Collect the supernatant. -
Analysis: Inject supernatant onto a Reverse Phase C18 column coupled to a High-Resolution Mass Spectrometer (HRMS).
-
Calculation:
-
Calculate the ratio of [Compound Area] / [Internal Standard Area].
-
Plot
vs. Time ( ). -
Slope
represents the degradation rate constant. - .
-
Decision Matrix: Selecting the Right Linker
Use this logic flow to select the appropriate SuFEx linker for your project.
-
Scenario A: You are screening for novel drug targets in whole cells.
-
Scenario B: You are designing a covalent inhibitor for a known lysine in an enzyme active site.
-
Scenario C: You need a linker for a peptide macrocyclization.
-
Recommendation: Sulfamoyl Fluoride or Aryl Fluorosulfate .[14]
-
Reasoning: These require specific activation conditions, allowing you to synthesize the peptide without premature cyclization, then activate it (e.g., pH shift) to lock the conformation.
-
References
-
Baggio, C., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem. Link
-
Chen, W., et al. (2016).[14] Arylfluorosulfates: The New Generation of Sulfur-Fluoride Exchange (SuFEx) Click Chemistry. Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018).[14] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link
-
Narayanam, M. K., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. Link
-
Wang, J., et al. (2018).[5] Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society.[14] Link
Sources
- 1. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
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- 8. researchgate.net [researchgate.net]
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- 10. Aryl-fluorosulfate-based Lysine Covalent pan-Inhibitors of Apoptosis Proteins (IAP) Antagonists with Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy [escholarship.org]
- 12. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry [pubmed.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
A Senior Application Scientist's Guide to Quantifying the Labeling Efficiency of 6-Fluoropyridazine-3-sulfonyl Fluoride (FPSF)
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the expanding field of chemical biology and covalent drug discovery, the ability to selectively and efficiently label proteins is paramount. This guide provides a comprehensive analysis of 6-Fluoropyridazine-3-sulfonyl fluoride (FPSF), a promising covalent probe, by objectively comparing its performance against other established labeling reagents. We will delve into the underlying mechanisms, provide detailed experimental protocols for quantifying its efficiency, and offer field-proven insights to guide your experimental design.
The Rise of Covalent Probes: Beyond Cysteine Targeting
For years, the landscape of targeted covalent inhibitors has been dominated by electrophiles that react with the nucleophilic thiol of cysteine residues.[1] While effective, this approach is limited by the fact that many protein binding sites lack an accessible cysteine.[2] This has catalyzed a search for novel reactive groups capable of targeting other nucleophilic amino acids, thereby expanding the "ligandable" proteome.[3][4]
Enter the sulfonyl fluorides (SFs), a class of electrophiles that have gained significant traction due to their unique reactivity profile. Operating through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction—a concept revitalized and championed as a next-generation click chemistry reaction—these probes can form stable covalent bonds with a variety of residues including tyrosine, lysine, histidine, and serine.[5][6] This multi-targeting capability makes them invaluable tools for both activity-based protein profiling (ABPP) and the development of novel covalent therapeutics.[1][7][8]
6-Fluoropyridazine-3-sulfonyl fluoride (FPSF) emerges from this class as a noteworthy reagent. Its heterocyclic core is anticipated to modulate the reactivity of the sulfonyl fluoride "warhead," potentially offering unique selectivity and efficiency profiles compared to more common aryl sulfonyl fluorides. This guide will put that hypothesis to the test.
The SuFEx Mechanism: A Molecular Handshake
The efficacy of FPSF and other sulfonyl fluorides is rooted in the SuFEx reaction. The S(VI)-F bond is remarkably stable in aqueous environments yet can be coaxed into a reaction with a protein nucleophile within the specific microenvironment of a binding pocket.[9][10]
The reaction proceeds when a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine or the epsilon-amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide linkage.[5] The local protein environment often plays a crucial role by positioning the residue for attack or by altering its pKa to enhance its nucleophilicity.[8]
Caption: Mechanism of SuFEx-mediated protein labeling.
A Comparative Analysis: FPSF vs. The Field
To truly understand the performance of FPSF, we must benchmark it against a panel of alternative covalent probes. Each of these alternatives has its own distinct reactivity profile and preferred targets.
| Probe Class | Example(s) | Primary Target(s) | Bond Formed | Key Characteristics |
| Heterocyclic SF | 6-Fluoropyridazine-3-sulfonyl fluoride (FPSF) | Tyr, Lys, Ser, His | Sulfonate/Sulfonamide | Tunable reactivity via heterocycle electronics; potential for unique selectivity. |
| Aryl SF | Phenylsulfonyl Fluoride (PSF) | Tyr, Lys, Ser, His | Sulfonate/Sulfonamide | A standard benchmark for SuFEx reactivity; generally stable.[9] |
| Fluorosulfate | Aryl Fluorosulfate (AFS) | Tyr, Lys, His | Sulfate/Sulfamate | Generally less reactive than sulfonyl fluorides, offering higher selectivity for activated sites.[11] |
| Lysine-Reactive | N-hydroxysuccinimide (NHS) Ester | Lysine | Amide | Classic, widely used probe for primary amines; can be prone to hydrolysis.[12] |
| Cysteine-Reactive | Iodoacetamide (IAA), Maleimide | Cysteine | Thioether | Highly reactive and specific for the thiol side chain; the gold standard for cysteine targeting.[1] |
| Multi-Targeting | Sulfonyl-Purine (SuPUR) Probes | Lysine, Tyrosine | Sulfonate/Sulfonamide | Employs a purine leaving group to achieve high labeling efficiency for Lys and Tyr.[13] |
This comparison highlights a critical concept: there is no single "best" probe. The optimal choice is dictated by the target protein, the accessible nucleophilic residues, and the goals of the experiment. FPSF and its sulfonyl fluoride cousins offer a compelling advantage by expanding the targetable residues beyond the often-absent cysteine.[3]
Experimental Workflow for Quantifying Labeling Efficiency
A robust and reproducible workflow is essential for accurately quantifying labeling efficiency. The following section outlines a comprehensive approach using mass spectrometry, the gold standard for this type of analysis.[14][15]
Caption: Experimental workflow for quantifying labeling efficiency.
Detailed Experimental Protocols
These protocols provide a validated starting point for your investigations. Always optimize conditions for your specific protein of interest.
Protocol 1: In Vitro Labeling of a Model Protein (Bovine Serum Albumin)
This protocol describes the basic labeling reaction. It is crucial to include a no-probe control and to test a range of probe concentrations and incubation times.
-
Prepare Protein Solution: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 1x Phosphate-Buffered Saline (PBS), pH 7.4, to a final concentration of 1-2 mg/mL.[16]
-
Prepare Probe Stock: Dissolve FPSF and comparator probes in an anhydrous organic solvent (e.g., DMSO or DMF) to create a 10-100 mM stock solution.[12]
-
Initiate Labeling Reaction: Add the probe stock solution to the protein solution to achieve the desired final probe concentration (e.g., 10 µM, 50 µM, 200 µM). The final concentration of the organic solvent should typically be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1, 4, or 12 hours) with gentle agitation.[17]
-
Quench Reaction: Stop the reaction by adding a quenching reagent. For sulfonyl fluorides, adding a solution of Tris or hydroxylamine to a final concentration of ~50 mM is effective.[12]
Protocol 2: Quantifying Overall Labeling Efficiency by Intact Protein MS
This method provides a rapid assessment of the percentage of protein molecules that have been labeled.
-
Sample Desalting: Immediately after quenching, desalt the protein sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove excess probe, quenching reagent, and buffer salts.
-
LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS). Use a short C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species present. You will observe a peak for the unlabeled protein and additional peaks corresponding to the protein covalently modified with one or more probe molecules.
-
Calculate Efficiency: Quantify the area under the curve for the unlabeled and labeled protein peaks. The labeling efficiency is calculated as: Efficiency (%) = [Σ(Area of Labeled Peaks) / (Area of Unlabeled Peak + Σ(Area of Labeled Peaks))] x 100
Protocol 3: Identifying Labeled Residues by LC-MS/MS
This bottom-up proteomics approach pinpoints the exact amino acid residues that have been modified.
-
Protein Denaturation and Reduction: After quenching the labeling reaction, denature the protein sample by adding urea to 6 M and a reducing agent like DTT to 10 mM. Incubate for 30-60 minutes at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark for 30 minutes at room temperature. This step prevents disulfide bond scrambling and ensures any observed cysteine modifications are from the probe.
-
Enzymatic Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M. Add a protease such as trypsin (at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire fragmentation (MS/MS) spectra of the most abundant peptide ions.
-
Database Search: Search the acquired MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer). Crucially, the mass of the FPSF adduct must be included as a variable modification on all potential nucleophilic residues (Tyr, Lys, Ser, His, Cys). The search results will identify the specific peptides and residues that were modified by the probe.[18]
Guiding Your Probe Selection
Choosing the right covalent probe is a strategic decision. The following decision tree provides a framework for this process, guiding you from your primary research question to the most suitable class of electrophile.
Caption: A decision tree for selecting a covalent labeling probe.
Conclusion and Future Outlook
6-Fluoropyridazine-3-sulfonyl fluoride and related SuFEx-based probes represent a significant advancement in our ability to interrogate the proteome.[19] Their capacity to target a broader range of nucleophilic residues than traditional electrophiles opens up vast new territories for drug discovery and chemical biology.[3] While they may not possess the blistering speed of a maleimide reacting with a cysteine, their tunable reactivity and broader targeting scope provide a powerful platform for developing highly selective covalent modifiers.[9]
The key to successfully deploying these tools lies in rigorous quantitative analysis. By employing the mass spectrometry-based workflows detailed in this guide, researchers can accurately determine the efficiency, kinetics, and selectivity of FPSF and other novel probes. This data-driven approach is essential for validating new chemical tools and for rationally designing the next generation of covalent therapeutics that can address the "undruggable" proteome.
References
-
Berman, Z. et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
-
Liu, F. et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
-
Zhang, Y. et al. (2020). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ResearchGate. [Link]
-
Hansen, T. N. et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]
-
Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Li, S. et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. [Link]
-
Käll, L. et al. (2012). Protein Quantitation Using Mass Spectrometry. Methods in Molecular Biology, 893, 61-73. [Link]
-
Ward, R. A. et al. (2023). A simple method for developing lysine targeted covalent protein reagents. bioRxiv. [Link]
-
University of Texas at Austin. (n.d.). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. University of Texas Technology. [Link]
-
Kolodziejski, P. J. et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Molecular & Cellular Proteomics, 12(4), 1045-1055. [Link]
-
Plubell, D. L. et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega, 6(20), 13036-13043. [Link]
-
Narayanan, A. & Jones, L. H. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Chemical Science, 8(11), 7505-7513. [Link]
-
Käll, L. et al. (2012). Protein Quantitation Using Mass Spectrometry. The Fenyo Lab. [Link]
-
Ward, R. A. et al. (2024). A simple method for developing lysine targeted covalent protein reagents. ResearchGate. [Link]
-
Yu, F. et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteome Research. [Link]
-
Jones, L. H. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
van der Vlag, R. (2021). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University Repository. [Link]
-
Lovell, S. & Bogyo, M. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(7-8), e202300020. [Link]
-
Parker, C. G. et al. (2023). Using a function-first 'scout fragment'-based approach to develop allosteric covalent inhibitors of conformationally dynamic helicase mechanoenzymes. The Rockefeller University. [Link]
-
Turecek, F. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 28(5), 752-771. [Link]
-
Shannon, D. A. (2015). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California. [Link]
-
Boca Scientific Inc. (2016). Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific. [Link]
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Ambrus, V. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3056. [Link]
-
Tate, E. W. et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(1), 126-136. [Link]
-
Wright, M. H. et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 144(1), 117-127. [Link]
-
Zhang, H. et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(32), 17080-17087. [Link]
-
Hsu, K. L. (2022). Reactive chemistry for covalent probe and therapeutic development. Trends in Pharmacological Sciences, 43(3), 249-262. [Link]
-
van der Hoorn, R. A. L. et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Molecular & Cellular Proteomics, 12(4), 1045-1055. [Link]
-
Moses, J. E. et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]
-
Hsu, K. L. (2022). Reactive chemistry for covalent probe and therapeutic development. Trends in Pharmacological Sciences, 43(3), 249-262. [Link]
-
Resnick, E. et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
-
Addis, P. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
